molecular formula C10H10O3 B1606861 Methyl 2-oxo-3-phenylpropanoate CAS No. 6362-58-9

Methyl 2-oxo-3-phenylpropanoate

Cat. No.: B1606861
CAS No.: 6362-58-9
M. Wt: 178.18 g/mol
InChI Key: KAOSFPBSWNREAY-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-phenylpropanoate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-oxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOSFPBSWNREAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340190
Record name Methyl 2-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6362-58-9
Record name Methyl 2-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Keto-Enol Tautomerism of Methyl Phenylpyruvate: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Keto-Enol Tautomerism of Methyl Phenylpyruvate in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl phenylpyruvate (MPP) represents a distinct class of


-keto esters where the canonical "keto-favored" equilibrium of simple carbonyls is inverted.[1] Unlike acetone or cyclohexanone, MPP exists predominantly as the enol tautomer  in many organic solvents. This guide dissects the thermodynamic and structural drivers of this phenomenon, provides validated NMR characterization protocols, and explores the implications for biosynthetic engineering and pharmaceutical synthesis.

Mechanistic Principles

The Equilibrium Architecture

The tautomerization of MPP involves the migration of a proton from the


-methylene group to the carbonyl oxygen, accompanied by a rehybridization of the 

-carbon from

to

.
  • Keto Form: Characterized by a reactive methylene bridge (

    
    ) between the phenyl ring and the 
    
    
    
    -keto ester moiety.[1]
  • Enol Form (Z-Isomer): The dominant enolic structure is the (Z)-isomer .[1] This configuration is locked by a robust intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.

Stabilizing Factors

The anomalous stability of the MPP enol form is driven by a "cooperative stabilization" effect:

  • Extended Conjugation: The newly formed C=C double bond is conjugated with the phenyl ring, creating a continuous

    
    -system (Phenyl-
    
    
    
    -C=C-
    
    
    -COOR).
  • Intramolecular Hydrogen Bonding: The (Z)-geometry permits a 6-membered chelate ring (H-bond donor: enol -OH; acceptor: ester C=O).[1] This interaction provides significant enthalpic stabilization (

    
    ).[1]
    

Tautomerism cluster_factors Stabilizing Factors (Enol) Keto Keto Tautomer (Electrophilic) TS Transition State (Acid/Base Catalyzed) Keto->TS - H+ (alpha-C) Enol (Z)-Enol Tautomer (Nucleophilic & H-Bonded) TS->Enol + H+ (O) Enol->Keto Reversible F1 1. Phenyl Conjugation F2 2. Intramolecular H-Bond

Figure 1: Mechanistic pathway of MPP tautomerization highlighting the transition from the electrophilic keto form to the stabilized nucleophilic enol form.[1][2][3]

Solvent Effects & Thermodynamics[1][4]

The equilibrium constant


 for MPP is highly sensitive to solvent polarity and hydrogen-bonding capacity.[1]
Solvent-Dependent Trends
  • Aprotic Non-Polar Solvents (e.g.,

    
    , 
    
    
    
    ):
    The enol form dominates (
    
    
    ).[1] In these solvents, the intramolecular H-bond is not disrupted by the solvent, and the non-polar medium favors the less polar, internally chelated enol structure over the more polar keto form.
  • Aprotic Polar Solvents (e.g., DMSO-

    
    , 
    
    
    
    ):
    The equilibrium shifts but often retains high enol content.[1] For example, in DMSO, MPP still favors the enol form significantly, unlike simple
    
    
    -keto esters which might shift toward the keto form. The strong H-bond acceptor nature of DMSO can compete with the intramolecular bond, but the conjugation energy often overrides this.
  • Protic Solvents (e.g., Water, Methanol): Water stabilizes the keto form through intermolecular H-bonding with the free carbonyls.[1] However, in Methanol (MeOH), MPP has been observed to exist largely as the enol, suggesting the hydrophobic phenyl-enol core remains stable even in lower alcohols.

SolventDominant SpeciesMechanism of Stabilization
Chloroform (

)
Enol (>95%) Intramolecular H-bond + Low dielectric constant favors chelate.[1]
Acetonitrile (

)
Mixture Competitive dipolar interactions; Enol still significant.[1]
DMSO-

Enol (High) Enol stabilized despite high polarity; distinct from simple ketones.[1]
Water (

)
Keto Intermolecular H-bonding with solvent disrupts internal chelate.[1]

Analytical Characterization Protocol

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the most reliable method to quantify


.[1] The interconversion rate is typically slow on the NMR timescale, allowing for distinct observation of both species.[4]

Key


 NMR Signals (in 

):
MoietyKeto Shift (

ppm)
Enol Shift (

ppm)
Multiplicity
Vinyl -OH N/A12.0 - 12.2 Singlet (Broad, exchangeable)
Vinyl =CH- N/A~6.5 - 7.0 Singlet

-CH

4.1 - 4.3 N/ASinglet
Ester -OCH

~3.7 ~3.8 Singlet (Distinct shift)
Protocol: Determination of [1]
  • Sample Prep: Dissolve ~10 mg of Methyl Phenylpyruvate in 0.6 mL of dry

    
    .
    
  • Acquisition: Acquire a standard

    
     spectrum (16 scans minimum).[1] Ensure relaxation delay (
    
    
    
    ) is sufficient (>5s) for accurate integration of the vinyl proton.
  • Integration:

    • Integrate the Enol Vinyl Proton (

      
      ) at ~12 ppm (or the vinyl CH).[1]
      
    • Integrate the Keto Methylene (

      
      ) at ~4.2 ppm.[1]
      
  • Calculation:

    
    
    (Note: Divide keto integral by 2 because it represents two protons).[1]
    

Biological & Synthetic Implications[1]

Biosynthesis & MIF Activity

In biological systems, phenylpyruvate tautomerization is not passive. It is catalyzed by Macrophage Migration Inhibitory Factor (MIF) , which possesses phenylpyruvate tautomerase activity.[1][5][6]

  • Mechanism: MIF uses a conserved Proline-1 residue as a catalytic base to protonate the enol form.

  • Significance: This activity links amino acid catabolism (phenylalanine/tyrosine pathways) to immune regulation.[1] The enol form of phenylpyruvates is often the substrate for oxidation or further derivatization.

Synthetic Utility

The high enol content of MPP in organic solvents makes it a potent nucleophile without the need for strong bases (LDA/NaH).[1]

  • Reaction with Electrophiles: The enol carbon attacks electrophiles (e.g., aldehydes in aldol-like reactions) to form functionalized heterocycles.[1]

  • Drug Synthesis: MPP is a precursor for N-methylphenylalanine and modified amino acids used in peptide therapeutics (e.g., cyclosporine analogs).[1]

Synthesis MPP Methyl Phenylpyruvate (Enol Form) Adduct C-C Bond Formation (Beta-Functionalization) MPP->Adduct Nucleophilic Attack Electrophile Electrophile (e.g., Imine, Aldehyde) Electrophile->Adduct Heterocycle Heterocycle Formation (e.g., Pyrrolinones) Adduct->Heterocycle Cyclization

Figure 2: Synthetic workflow utilizing the nucleophilic enol character of MPP.[1]

References

  • Rosengren, E., et al. (1997).[1][5] "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase."[5] FEBS Letters.

  • Hanai, K., et al. (1998).[1] "Molecular structure of methyl phenylpyruvates studied by 1H NMR and IR spectroscopies and quantum mechanical calculations." Journal of Molecular Structure.

  • Larsen, T. M., et al. (2021).[1] "Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate." Frontiers in Bioengineering and Biotechnology.

  • Cusumano, A. Q., et al. (2017).[1] "Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters." The Journal of Organic Chemistry.

  • Master Organic Chemistry. (2022). "Keto-Enol Tautomerism: Key Points."

Sources

Methyl 2-oxo-3-phenylpropanoate CAS 14174-08-4 data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-oxo-3-phenylpropanoate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Keto-Ester Building Block

Methyl 2-oxo-3-phenylpropanoate, also widely known as methyl phenylpyruvate, is an α-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its structure features a reactive α-keto group adjacent to a methyl ester, with a benzyl substituent at the 3-position. This arrangement of functional groups imparts a dual reactivity profile, making it a valuable and versatile precursor for a range of more complex molecular architectures.

It is important for researchers to note a point of potential confusion regarding its identifiers. While the user prompt specified CAS 14174-08-4, the most consistently and authoritatively referenced identifier for the structure named Methyl 2-oxo-3-phenylpropanoate is CAS 6362-58-9 [1]. This guide will focus exclusively on the compound associated with this CAS number. Its isomeric counterpart, methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7), possesses a different reactivity profile and is not the subject of this document.

This guide provides a comprehensive overview of the core technical data, synthesis, reactivity, and applications of Methyl 2-oxo-3-phenylpropanoate, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Structural Data

The fundamental properties of a compound are critical for its application in research and development, dictating choices in reaction solvents, purification methods, and storage conditions.

Chemical Structure

The structure of Methyl 2-oxo-3-phenylpropanoate is foundational to its chemical behavior. The molecule contains an aromatic phenyl ring, a methylene bridge, and an α-keto-ester functional group.

Figure 1: Chemical Structure of Methyl 2-oxo-3-phenylpropanoate
Core Properties Summary

The key identifiers and computed physicochemical properties are summarized below for quick reference. These values are critical for analytical work, such as mass spectrometry, and for predicting the compound's behavior in different solvent systems.

PropertyValueSource
CAS Number 6362-58-9PubChem[1]
Molecular Formula C₁₀H₁₀O₃PubChem[1]
Molecular Weight 178.18 g/mol PubChem[1]
IUPAC Name methyl 2-oxo-3-phenylpropanoatePubChem[1]
Synonyms Methyl PhenylpyruvatePubChem[1]
Exact Mass 178.062994177 DaPubChem[1]
Topological Polar Surface Area 43.4 ŲPubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 4PubChem

Spectroscopic Data & Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for Methyl 2-oxo-3-phenylpropanoate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Molecular Ion [M]⁺: The expected molecular ion peak would be at m/z = 178, corresponding to the exact mass.

  • Key Fragmentation Pattern: The fragmentation pattern is highly diagnostic. The most abundant fragment observed in the NIST Mass Spectrometry database is the tropylium ion (m/z = 91) , formed by the cleavage of the C-C bond between the methylene group and the keto-carbonyl, followed by rearrangement of the resulting benzyl cation. This is a classic fragmentation pattern for compounds containing a benzyl moiety. Other significant peaks include m/z = 118 and m/z = 65[1]. The peak at m/z=118 likely corresponds to the loss of the methoxycarbonyl group (-COOCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 2-oxo-3-phenylpropanoate would be dominated by strong absorptions from its two carbonyl groups and aromatic ring.

  • C=O Stretch (Ester): A strong, sharp absorption is expected in the range of 1735-1750 cm⁻¹ . This is characteristic of a saturated aliphatic ester.

  • C=O Stretch (Ketone): Another strong, sharp absorption is expected around 1715-1730 cm⁻¹ . The conjugation with the adjacent ester carbonyl slightly lowers this frequency.

  • C-O Stretch (Ester): A strong absorption corresponding to the C-O single bond stretch of the ester is expected in the 1150-1250 cm⁻¹ region[2].

  • C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (~3030-3100 cm⁻¹ ).

  • C-H Stretch (Aliphatic): Medium absorptions from the methylene and methyl groups are expected just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).

  • C=C Stretch (Aromatic): Overtone and combination bands, typically weak, appear in the 1600-2000 cm⁻¹ region, and fundamental vibrations appear around 1450-1600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While publicly accessible experimental spectra for this specific compound are limited, a predicted spectrum based on established chemical shift principles provides a reliable guide for structural verification.[2][3][4][5][6]

  • δ ~ 7.20-7.40 ppm (Multiplet, 5H): This signal corresponds to the five protons of the monosubstituted phenyl ring (C₆H₅-).

  • δ ~ 4.10 ppm (Singlet, 2H): This singlet represents the two protons of the methylene group (-CH₂-). This group is deshielded as it is adjacent to both the aromatic ring and the α-keto group.

  • δ ~ 3.80 ppm (Singlet, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃). These protons are deshielded by the adjacent oxygen atom.

  • δ ~ 195 ppm: The ketone carbonyl carbon (C=O). Carbonyl carbons are highly deshielded and appear far downfield.

  • δ ~ 165 ppm: The ester carbonyl carbon (-COO-). This is also significantly deshielded but typically appears upfield from a ketone carbonyl.[7]

  • δ ~ 133 ppm: The quaternary carbon of the phenyl ring attached to the side chain (ipso-carbon).

  • δ ~ 128-130 ppm: The ortho-, meta-, and para- carbons of the phenyl ring.

  • δ ~ 53 ppm: The methyl carbon of the ester group (-OCH₃).[7]

  • δ ~ 45 ppm: The methylene carbon (-CH₂-). This carbon is influenced by both the phenyl ring and the carbonyl group.

Synthesis and Mechanistic Considerations

The most direct and common method for preparing Methyl 2-oxo-3-phenylpropanoate is the acid-catalyzed esterification of its corresponding carboxylic acid, phenylpyruvic acid. This method is efficient, relies on readily available starting materials, and follows a well-understood reaction mechanism.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Esterification cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A Charge Phenylpyruvic Acid and excess Methanol into flask B Add catalytic amount of concentrated H₂SO₄ A->B 1. Stir C Heat mixture to reflux (e.g., ~65-70°C) B->C D Monitor reaction by TLC (disappearance of starting material) C->D 2. Maintain for 2-4h E Cool to RT, remove excess Methanol via rotary evaporation D->E F Dissolve residue in Ether; Wash with sat. NaHCO₃ (aq) E->F G Wash with Brine, dry over anhydrous MgSO₄, filter F->G H Concentrate filtrate in vacuo to yield crude product G->H I Purify via vacuum distillation or column chromatography H->I J Characterize final product (NMR, IR, MS) I->J cluster_0 Reactivity at α-Carbon cluster_1 Reactivity at Keto Carbonyl A Methyl 2-oxo-3-phenylpropanoate α-Carbon Keto Carbonyl B Enolate Formation (Base Treatment) A:c->B Acidic Protons E Nucleophilic Addition A:k->E C Alkylation / Acylation (with Electrophiles R-X) B->C D Aldol Condensation (with Carbonyls) B->D F Reduction (e.g., NaBH₄) E->F G Henry Reaction (with Nitroalkanes) E->G H Wittig Reaction (with Ylides) E->H A Sample Preparation (Dissolve in Mobile Phase, filter through 0.45µm) B HPLC System Setup (Equilibrate column with mobile phase) A->B C Injection (Inject 10-20 µL of sample) B->C D Isocratic Elution (Mobile phase flows at constant composition) C->D E UV Detection (Monitor at 254 nm) D->E F Data Analysis (Integrate peak, determine retention time & purity) E->F

Sources

UV-Vis spectral characteristics of alpha-keto esters

UV-Vis Spectral Characteristics of -Keto Esters: An In-Depth Technical Guide

Executive Summary & Chemical Context

Alpha-keto esters (e.g., ethyl pyruvate, methyl benzoylformate) represent a unique class of 1,2-dicarbonyl compounds where a ketone is adjacent to an ester functionality. Unlike simple ketones or isolated esters, the conjugation between the two carbonyl groups creates a distinct electronic environment. This guide provides a rigorous analysis of their ultraviolet-visible (UV-Vis) absorption profiles, focusing on the mechanistic origins of their transitions, solvatochromic behaviors, and practical protocols for spectral analysis.

For drug development and organic synthesis, these spectral features are critical for:

  • Purity Assessment: Detecting

    
    -dicarbonyl impurities in pharmaceutical intermediates.
    
  • Photochemical Initiation: Understanding the excitation wavelengths for Norrish Type I/II reactions used in radical polymerizations.

  • Reaction Monitoring: Tracking the formation or consumption of the

    
    -keto moiety.
    

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of an

The Molecular Orbital Landscape

The 1,2-dicarbonyl system possesses interactions between the adjacent


  • 
     Transition (Forbidden, Weak): 
    
    • Region: 310–350 nm (Near-UV/Visible).

    • Origin: Excitation of a non-bonding (

      
      ) electron from the oxygen lone pair to the lowest unoccupied molecular orbital (
      
      
      ).[1][2]
    • Characteristics: Low molar absorptivity (

      
      ). This transition is symmetry-forbidden but becomes observable due to vibronic coupling.
      
    • Visual Appearance: Responsible for the pale yellow color of pure

      
      -keto esters.
      
  • 
     Transition (Allowed, Strong): 
    
    • Region: < 220 nm (Far-UV).[3]

    • Origin: Excitation from the bonding

      
       orbital to the antibonding 
      
      
      orbital.
    • Characteristics: High molar absorptivity (

      
      ).
      
The "Ester Effect" (Blue Shift vs. Diketones)

A critical distinction exists between


  • 
    -Diketones (e.g., Biacetyl):  Absorb ~450 nm (Deep Yellow).
    
  • 
    -Keto Esters (e.g., Ethyl Pyruvate):  Absorb ~330 nm (Pale Yellow/Colorless).
    

Mechanism: The ester oxygen donates electron density via resonance into the carbonyl carbon. This resonance interaction raises the energy of the





Visualization of Electronic Logic

ElectronicTransitionscluster_0Orbital Energy LevelsPi_Starπ* (Antibonding LUMO)Destabilized by Ester Resonancen_Orbitaln (Non-bonding HOMO)Oxygen Lone Pairn_Orbital->Pi_Starn → π* Transition(~330 nm, Weak)Visible/Near-UVPi_Orbitalπ (Bonding)C=O Double BondPi_Orbital->Pi_Starπ → π* Transition(<220 nm, Strong)Far-UVEffectEster Oxygen (+M Effect)Raises LUMO EnergyBlue Shift vs. DiketonesEffect->Pi_Star

Figure 1: Energy level diagram illustrating the origin of the characteristic

Quantitative Spectral Data

The following data summarizes the spectral characteristics of Ethyl Pyruvate , the prototypical

Table 1: UV-Vis Characteristics of Ethyl Pyruvate
TransitionSolvent

(nm)
Molar Absorptivity (

,

)
Visual Note

Hexane (Non-polar)~335~20Pale Yellow

Ethanol (Polar)~326~25Colorless/Pale

Water (Polar/H-bond)~316~18Colorless

Ethanol~210> 10,000Transparent
Solvatochromism (Solvent Effects)
negative solvatochromism
  • Mechanism: Polar solvents (like water or ethanol) form hydrogen bonds with the lone pair electrons of the carbonyl oxygen in the ground state (

    
     orbital).
    
  • Result: This solvation stabilizes the ground state (

    
    ), lowering its energy more than the excited state (
    
    
    ).
  • Outcome: The energy gap

    
     increases, causing the absorption maximum (
    
    
    ) to shift to shorter wavelengths (e.g., 335 nm in Hexane
    
    
    316 nm in Water).

Experimental Protocol: High-Fidelity Acquisition

To obtain reproducible spectra for

Protocol Workflow

Step 1: Solvent Selection

  • Requirement: Solvent cutoff must be < 205 nm to observe the

    
     band, though this band is often too intense for standard concentrations.
    
  • Recommended: Spectroscopic grade Acetonitrile (cutoff 190 nm) or Ethanol (cutoff 205 nm). Avoid Acetone (absorbs in the same region).

Step 2: Concentration Optimization (The Dual-Scan Method) Because

  • Scan A (for

    
    ):  High concentration (~10 mM).
    
  • Scan B (for

    
    ):  Low concentration (~0.05 mM).
    

Step 3: Baseline Correction

  • Caution: If using aqueous buffers, measure immediately. The keto form equilibrates with the hydrate (gem-diol), which does not absorb at 330 nm.

Experimental Logic Diagram

ExperimentalProtocolStartStart: UV-Vis Analysis of α-Keto EsterSolventSelect Solvent(Avoid Carbonyls like Acetone)Start->SolventBranchTarget Transition?Solvent->BranchPath_Nn → π* (Weak Band)Branch->Path_N300-350 nmPath_Piπ → π* (Strong Band)Branch->Path_Pi<220 nmPrep_HighPrepare High Conc.(10 - 50 mM)Path_N->Prep_HighPrep_LowPrepare Low Conc.(0.01 - 0.1 mM)Path_Pi->Prep_LowMeasureAcquire Spectrum(Baseline Corrected)Prep_High->MeasurePrep_Low->MeasureCheckCheck for Hydration(Is peak decreasing over time?)Measure->CheckCheck->SolventUnstable (Change Solvent)ResultValid Spectral DataCheck->ResultStable

Figure 2: Decision tree for optimizing experimental conditions based on the target electronic transition.

Applications in Drug Development & Synthesis

Reaction Monitoring

The

  • Scenario: Oxidation of an

    
    -hydroxy ester to an 
    
    
    -keto ester.
  • Observation: Appearance and growth of the band at 330 nm. The starting material (hydroxy ester) is transparent in this region.

  • Advantage: Allows non-destructive monitoring without interference from isolated carbonyls (which absorb < 290 nm).

Photochemical Stability

Norrish Type I cleavage

Norrish Type II

  • Implication: Samples must be stored in amber vials.

  • Usage: This property is exploited to use them as photoinitiators in dental resins and hydrogels.

References

  • NIST Chemistry WebBook. Ethyl Pyruvate Spectral Data. National Institute of Standards and Technology. [Link]

  • PubChem. Ethyl Pyruvate Compound Summary. National Library of Medicine. [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Conjugation and Solvent Effects. [Link]

  • Michigan State University. UV-Vis Spectroscopy: Solvent Effects and Transitions. [Link]

Physicochemical Profiling of Methyl Phenylpyruvate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl Phenylpyruvate (MPP) is the methyl ester derivative of phenylpyruvic acid. It serves as a critical intermediate in the biosynthesis of L-phenylalanine and is utilized in the synthesis of protease inhibitors and photo-protective agents.

For researchers in drug development, MPP presents a unique challenge: it is not a static molecule. It exists in a dynamic keto-enol equilibrium that is highly solvent-dependent. This guide moves beyond basic property listing to explain the structural dynamics that affect formulation, analysis, and biological stability.

Core Chemical Parameters
ParameterValue / DescriptionNotes
IUPAC Name Methyl 2-oxo-3-phenylpropanoate
CAS Number 15971-29-6
Molecular Formula

Molecular Weight 178.19 g/mol Calculated based on standard atomic weights (

).[1][2]
Physical State Solid (crystalline) or OilMelting point

(dependent on purity/tautomer ratio).
Solubility DMSO, Methanol, ChloroformHydrophobic; limited stability in aqueous buffers.

The pKa Complexity: Acidity & Tautomerism

A common misconception in pre-formulation profiling is assigning a single pKa value to methyl phenylpyruvate. As an ester, MPP lacks a dissociable proton on the oxygen (unlike its parent, phenylpyruvic acid). However, it exhibits C-H acidity at the


-carbon and undergoes hydrolysis.
The "Effective" pKa Values

Researchers must consider two distinct acidity contexts:

  • Hydrolysis Product (Physiological Relevance): In aqueous physiological media (pH 7.4), MPP is susceptible to esterase activity or spontaneous hydrolysis, yielding Phenylpyruvic Acid .

    • pKa of Phenylpyruvic Acid:

      
        (Carboxylic acid proton).
      
    • Implication: Upon hydrolysis, the metabolite will be fully ionized (anionic) in blood plasma.

  • 
    -Proton Acidity (Chemical Reactivity): 
    The protons at the C3 position (benzylic and 
    
    
    
    to the ketone) are significantly more acidic than typical esters due to the electron-withdrawing effect of the adjacent ketone and the phenyl ring.
    • Estimated pKa (

      
      -C-H): 
      
      
      
      (in DMSO).
    • Implication: While not acidic in water, strong bases (e.g., NaH, alkoxides) can deprotonate this position to form an enolate, facilitating alkylation reactions in synthesis.

Keto-Enol Tautomerism

The defining characteristic of MPP is its rapid tautomerization. The ratio of Keto:Enol is dictated by solvent polarity.[3]

  • In Water: The Keto form dominates (stabilized by H-bonding).

  • In Organic Solvents (DMSO/Chloroform): The Enol form dominates (stabilized by intramolecular H-bonding and conjugation with the phenyl ring).

Diagram 1: Tautomeric Equilibrium & Hydrolysis Pathway

The following diagram illustrates the structural transformation and the hydrolysis risk.

Tautomerism Keto Keto Form (Major in Water) Enol Enol Form (Major in DMSO) Stabilized by conjugation Keto->Enol Tautomerization (Solvent Dependent) Enolate Enolate Ion (Reactive Intermediate) Keto->Enolate Base (Deprotonation) Acid Phenylpyruvic Acid (Hydrolysis Product) pKa ~ 2.5 Keto->Acid Hydrolysis (Esterase/pH) Enol->Enolate Base

Caption: Structural dynamics of Methyl Phenylpyruvate showing the keto-enol equilibrium and degradation pathway.

Experimental Protocols for Profiling

To accurately characterize MPP, standard acid-base titration is insufficient due to the lack of a labile proton on the ester. The following protocols are recommended for validation.

Determination of Tautomeric Ratio ( ) via -NMR

This method is superior to UV-Vis because it directly quantifies the distinct proton environments of the keto and enol forms without perturbing the equilibrium.

Reagents:

  • Deuterated Solvents:

    
     (promotes enol), 
    
    
    
    ,
    
    
    (promotes keto).
  • Internal Standard: TMS (Tetramethylsilane).

Protocol:

  • Preparation: Dissolve

    
     of Methyl Phenylpyruvate in 
    
    
    
    of the chosen deuterated solvent.
  • Equilibration: Allow the tube to stand at

    
     for 30 minutes to ensure equilibrium is reached.
    
  • Acquisition: Acquire a standard

    
    -NMR spectrum (minimum 16 scans).
    
  • Analysis:

    • Keto Signal: Look for the methylene (

      
      ) singlet around 
      
      
      
      .
    • Enol Signal: Look for the vinyl proton (

      
      ) singlet around 
      
      
      
      . (The Enol
      
      
      may appear downfield
      
      
      ).
  • Calculation:

    
    
    (Where 
    
    
    
    is the integration area of the respective signals).
Stability Assessment via HPLC

Due to tautomerism, MPP often presents as two peaks on reverse-phase HPLC, which can be mistaken for impurity.

Protocol:

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Isocratic Acetonitrile:Water (

    
     TFA) 50:50.
    
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     and 
    
    
    
    (Enol absorbs strongly at higher wavelengths due to conjugation).
  • Observation:

    • Inject sample immediately after dissolving in mobile phase.

    • Observe if peak splitting occurs.

    • Validation: Run the sample at varying temperatures (

      
       vs 
      
      
      
      ). If the ratio of the two peaks changes, it confirms tautomerism rather than degradation.
Diagram 2: Analytical Workflow Logic

Workflow Sample MPP Sample Solvent Solvent Selection Sample->Solvent NMR 1H-NMR Analysis Solvent->NMR Organic (DMSO/CDCl3) HPLC HPLC Analysis Solvent->HPLC Aqueous Mobile Phase Result_NMR Calculate Keto:Enol Ratio (Integration of CH2 vs =CH) NMR->Result_NMR Result_HPLC Check for Peak Splitting (Tautomer Separation) HPLC->Result_HPLC Decision Data Interpretation Result_NMR->Decision Result_HPLC->Decision

Caption: Decision tree for analytical characterization of Methyl Phenylpyruvate.

References

  • PubChem. (2025).[4][5] Methyl phenylpyruvate | C10H10O3. National Library of Medicine. [Link]

  • Larsen, T. et al. (2001). Tautomerism of Phenylpyruvic Acid and its Esters. Journal of Chemical Society, Perkin Transactions 2. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

Sources

The Centrality of Phenylpyruvic Acid in Aromatic Compound Biosynthesis: A Guide to Pathways, Regulation, and Experimental Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyruvic acid (PPA), and by extension its esterified form, methyl 2-oxo-3-phenylpropanoate, occupies a critical nexus in cellular metabolism. As a key intermediate in the biosynthesis of L-phenylalanine, it serves as the gateway to a vast array of secondary metabolites essential for life and invaluable to medicine and industry. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to and from phenylpyruvic acid, focusing on the underlying enzymatic logic, complex regulatory networks, and the modern experimental techniques used to investigate and engineer these systems. We will dissect the shikimate pathway, explore the divergent routes to phenylalanine, and detail the methodologies—from isotopic labeling to whole-cell biotransformation—that empower researchers to harness this metabolic hub for novel applications.

Introduction: Phenylpyruvic Acid, The Aromatic Crossroads

In the intricate web of metabolic pathways, certain molecules act as critical distribution hubs, channeling the flow of carbon into diverse downstream products. Phenylpyruvic acid (PPA), a multifunctional α-keto acid, is one such hub.[1] Derived from the central shikimate pathway, PPA is the immediate precursor to the essential amino acid L-phenylalanine.[2] Beyond its role in protein synthesis, the phenylalanine derived from PPA is the foundational building block for thousands of phenylpropanoid compounds in plants, including flavonoids, lignins, and alkaloids, which are vital for growth, defense, and signaling.[3][4][5] In microorganisms, these pathways are leveraged for both anabolic and catabolic processes.[4]

The study of PPA's biosynthetic origins and metabolic fate is therefore fundamental to fields ranging from metabolic engineering and synthetic biology to drug discovery and agricultural science. Understanding the enzymes that produce and consume PPA, and the sophisticated regulatory mechanisms that govern their activity, allows scientists to manipulate these pathways for the high-titer production of valuable compounds, from pharmaceuticals to biofuels.[6][7] This guide offers a comprehensive overview of these pathways and provides the technical framework for their investigation.

Section 1: The Shikimate Pathway - The Carbon Superhighway to Aromaticity

The journey to phenylpyruvic acid begins with primary metabolism. The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway into chorismate, the last common precursor for all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[8][9] This pathway is essential in bacteria, fungi, algae, and plants, but is notably absent in animals, making the aromatic amino acids essential components of the human diet.[5][8][10]

The pathway initiates with the condensation of PEP and E4P, a reaction catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS).[2] This first step is a major point of metabolic regulation.[11] The subsequent six enzymatic reactions transform the initial linear sugar phosphates into the cyclic molecule chorismate, the branch-point for the specific aromatic amino acid pathways.[8][12]

Shikimate_Pathway cluster_start Primary Metabolism PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DAHPS DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Phenylalanine_Biosynthesis cluster_ppa Phenylpyruvate Pathway (Microorganisms, Plant Cytosol) cluster_agn Arogenate Pathway (Plants) Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase PPA Phenylpyruvic Acid Prephenate->PPA Prephenate Dehydratase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phe L-Phenylalanine PPA->Phe Aminotransferase Arogenate->Phe Arogenate Dehydratase

Figure 2: Alternative Biosynthetic Routes to L-Phenylalanine.

Section 3: Phenylpyruvic Acid as a Biosynthetic Hub

While its role as a phenylalanine precursor is paramount, phenylpyruvic acid also serves as a substrate for other biosynthetic enzymes, leading to a range of important molecules.

  • Phenyllactic Acid (PLA): PPA can be reduced by phenylpyruvic acid reductases to form phenyllactic acid, a compound with antimicrobial properties and applications in the food and pharmaceutical industries. [1][13]This conversion is particularly relevant in the biosynthesis of tropane alkaloids in medicinal plants like Atropa belladonna. [13][14]* Mandelic Acid (MA): In engineered metabolic pathways, PPA is a key precursor for the synthesis of mandelic acid, an important chiral building block for pharmaceuticals. [15]By introducing enzymes like hydroxymandelate synthase (HmaS) into L-phenylalanine overproducing strains of E. coli, researchers can channel the flux from PPA towards S- or R-mandelic acid. [15][16]* Non-Ribosomal Peptides: L-phenylalanine, derived from PPA, is a common building block incorporated into complex natural products by Non-Ribosomal Peptide Synthetases (NRPS). [17]These large, modular enzymes are responsible for producing many antibiotics and other bioactive peptides. [18][19]Engineering the adenylation domains of NRPS modules that recognize phenylalanine can allow for the incorporation of non-natural amino acids, opening avenues for novel drug development. [20]

Section 4: Regulation of Metabolic Flux

The biosynthesis of aromatic amino acids is energetically expensive, and thus, the pathways are tightly regulated to meet cellular demand without wasting resources. This control is exerted primarily through allosteric feedback inhibition and transcriptional regulation.

  • DAHP Synthase (DHS) Regulation: As the gatekeeper of the shikimate pathway, DHS is a primary control point. In many microbes, the different DHS isoenzymes are feedback-inhibited by one of the three final products (phenylalanine, tyrosine, or tryptophan). [8][21]Plant DHS regulation is more complex, with some isoforms being inhibited by tyrosine and tryptophan, while others are regulated by downstream secondary metabolites like caffeate. [11][22]* Chorismate Mutase (CM) Regulation: This branch-point enzyme is often inhibited by phenylalanine and tyrosine, the products of its branch of the pathway, and activated by tryptophan, the product of the competing branch. [23][21]This ensures a balanced synthesis of the different aromatic amino acids.

  • Arogenate Dehydratase (ADT) Regulation: The activity of ADT, the final enzyme in the plant pathway to phenylalanine, is typically feedback-inhibited by L-phenylalanine. [23]Interestingly, evolutionary analysis shows that vascular plants developed ADT isoforms with relaxed feedback inhibition, a crucial adaptation that likely enabled the massive production of phenylalanine-derived lignin required for structural support. [23]

Regulation_Pathway Feedback Loops: (-) Inhibition (+) Activation PEP_E4P PEP + E4P Chorismate Chorismate PEP_E4P->Chorismate Shikimate Pathway (DHS is first step) Phe L-Phenylalanine Chorismate->Phe Phe Pathway (CM, ADT) Tyr L-Tyrosine Chorismate->Tyr Tyr Pathway (CM, ADH) Trp L-Tryptophan Chorismate->Trp Trp Pathway Phe->PEP_E4P - Phe:e->Chorismate:w - Tyr->PEP_E4P - Tyr:e->Chorismate:w - Trp->PEP_E4P - Trp:e->Chorismate:w +

Figure 3: Key Allosteric Feedback Loops in Aromatic Amino Acid Biosynthesis.

Section 5: Methodologies for Pathway Elucidation and Engineering

Investigating the biosynthetic roles of phenylpyruvic acid and its precursors requires a multi-faceted experimental approach. Here, we detail several core, field-proven protocols.

Isotopic Labeling for Metabolic Flux Analysis

Tracer analysis using stable isotopes is a powerful technique to map metabolic pathways and quantify the flow of carbon (flux) through them. [24]By feeding cells a labeled precursor (e.g., ¹³C-glucose or a specific labeled amino acid) and analyzing the incorporation of the label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), one can elucidate pathway connections and bottlenecks. [25][26][27] Protocol: Stable Isotope Labeling of E. coli for Phenylalanine Pathway Analysis

  • Strain Preparation: Culture the E. coli strain of interest (e.g., a phenylalanine overproducer) overnight in a standard medium (e.g., LB broth).

  • Inoculation: Inoculate a defined minimal medium (e.g., M9 salts) containing a known concentration of the unlabeled carbon source (e.g., 4 g/L glucose) with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Growth Phase: Grow the cells at 37°C with shaking until they reach the mid-exponential growth phase (OD₆₀₀ ≈ 0.6-0.8). This ensures the metabolic machinery is fully active.

  • Isotope Switch: Harvest the cells by centrifugation (e.g., 5000 x g, 5 min, 4°C). Wash the cell pellet twice with a carbon-free minimal medium to remove any residual unlabeled substrate.

  • Labeling: Resuspend the cells in a fresh, pre-warmed minimal medium where the primary carbon source is replaced with its stable isotope-labeled counterpart (e.g., U-¹³C₆-glucose).

  • Time-Course Sampling: Incubate the culture under the same growth conditions. At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell culture.

  • Metabolism Quenching: Immediately quench metabolic activity in the samples by mixing with a cold solvent, such as 60% methanol at -40°C, to prevent further enzymatic reactions.

  • Metabolite Extraction: Pellet the quenched cells and extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water extraction).

  • Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS. Determine the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for key intermediates like phenylpyruvic acid and phenylalanine.

  • Data Interpretation: Use the labeling patterns over time to calculate the metabolic flux through the pathway. The rate at which ¹³C is incorporated into PPA and phenylalanine reflects the pathway's activity.

In Vitro Enzyme Assays

To understand the function and regulation of a specific enzyme, it must be isolated and characterized in vitro. This involves expressing and purifying the protein and then measuring its activity under various conditions.

Protocol: Assay for Prephenate Dehydratase (PDT) Activity

Causality: This assay measures the conversion of prephenate to phenylpyruvic acid. The formation of the product, PPA, can be monitored directly by its absorbance at 320 nm in an alkaline solution, providing a continuous spectrophotometric readout of enzyme activity. [28]

  • Enzyme Source: Purify the recombinant prephenate dehydratase enzyme from an expression host (e.g., E. coli expressing the pheA gene). Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Substrate Preparation: Prepare a stock solution of prephenate (e.g., barium or cyclohexylammonium salt) in a suitable buffer.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Prephenate (e.g., to a final concentration of 0.2 mM)

    • (Optional) Allosteric effectors for regulatory studies (e.g., L-phenylalanine for inhibition studies, L-tyrosine for activation studies). [28]4. Initiation: Start the reaction by adding a known amount of the purified enzyme to the reaction mixture.

  • Monitoring: Immediately place the cuvette in a spectrophotometer. The reaction is typically followed by stopping the reaction at time intervals.

  • Product Detection: At each time point, take an aliquot of the reaction and add it to a solution of NaOH (e.g., final concentration of 1 M). The strong base catalyzes the enolization of phenylpyruvate, which has a strong absorbance at 320 nm.

  • Calculation: Measure the absorbance at 320 nm. Use the molar extinction coefficient of phenylpyruvate under these conditions to calculate the amount of product formed over time. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Whole-Cell Biotransformation

This technique uses intact microbial cells as biocatalysts to perform a specific chemical conversion, such as the conversion of L-phenylalanine to phenylpyruvic acid. This is particularly useful for process optimization and demonstrating the potential of an engineered strain for industrial production. [1][29][30] Protocol: Production of Phenylpyruvic Acid from L-Phenylalanine using Engineered E. coli

Causality: This protocol leverages an engineered E. coli strain expressing an L-amino acid deaminase (LAAD), which catalyzes the oxidative deamination of L-phenylalanine to PPA. [1][29]Using resting cells in a high-density suspension maximizes the catalytic activity per unit volume and simplifies downstream processing.

  • Strain Cultivation: Grow the engineered E. coli strain (e.g., expressing a LAAD from Proteus myxofaciens) in a rich medium (e.g., Terrific Broth) to a high cell density. [1]Induce gene expression as required (e.g., with IPTG).

  • Cell Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 6000 x g, 10 min).

  • Preparation of Resting Cells: Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove residual medium components. Resuspend the cells in the same buffer to a high concentration (e.g., 10 g/L wet cell weight). [1]4. Biotransformation Reaction: Set up the reaction in a flask or bioreactor containing the resting cell suspension and the substrate, L-phenylalanine (e.g., 20 g/L). [1]5. Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 40°C) with agitation to ensure proper mixing and aeration. [1]6. Monitoring and Sampling: Periodically take samples from the reaction mixture. Centrifuge the samples to remove the cells.

  • Product Analysis: Analyze the supernatant for the concentration of phenylpyruvic acid and the remaining L-phenylalanine using High-Performance Liquid Chromatography (HPLC).

  • Process Optimization: Vary parameters such as substrate concentration, cell density, pH, and temperature to determine the optimal conditions for maximal PPA production and yield.

Chemoproteomics for Enzyme Discovery

Chemoproteomics is an advanced technique used to identify unknown enzymes in a biosynthetic pathway by using chemical probes that mimic the substrate or an intermediate. [31]This approach is powerful for discovering novel enzymes without prior genetic information.

Workflow: Affinity-Based Probe for Enzyme Identification

  • Probe Design: Synthesize a chemical probe consisting of three parts: a "warhead" that mimics a pathway intermediate (e.g., phenylpyruvate), a reactive group (e.g., a photoaffinity label) that will covalently bind to the enzyme upon activation, and a reporter tag (e.g., biotin or a clickable alkyne) for enrichment.

  • Incubation: Incubate the probe with a complex biological sample, such as a plant root protein extract, where the target enzyme is expected to be active. The probe will bind to the active site of its target enzyme(s).

  • Covalent Cross-linking: Activate the reactive group (e.g., by UV light exposure for a photoaffinity probe) to create a permanent covalent bond between the probe and the enzyme.

  • Enrichment: Lyse the cells and use the reporter tag to pull down the probe-enzyme complexes. For a biotin tag, this is done using streptavidin-coated beads.

  • Identification: Elute the bound proteins from the beads, digest them into peptides (e.g., with trypsin), and identify them using tandem mass spectrometry (LC-MS/MS).

  • Validation: Candidate proteins identified by MS must be validated. This involves cloning the corresponding gene, expressing the protein, and confirming its enzymatic activity in vitro with the actual substrate.

Chemoproteomics_Workflow Probe 1. Design Affinity Probe Incubate 2. Incubate with Protein Extract Probe->Incubate Crosslink 3. UV Cross-linking Incubate->Crosslink Enrich 4. Enrich with Streptavidin Beads Crosslink->Enrich Identify 5. Proteomic ID (LC-MS/MS) Enrich->Identify Validate 6. Recombinant Validation Identify->Validate

Figure 4: General Workflow for Chemoproteomics-based Enzyme Discovery.

Section 6: Applications in Drug Development and Biotechnology

A deep understanding of the pathways surrounding phenylpyruvic acid directly enables significant advances in biotechnology and medicine.

  • Metabolic Engineering for L-Phenylalanine Production: L-phenylalanine is a precursor for the artificial sweetener aspartame and is used in pharmaceuticals. [7]By engineering E. coli—for example, by overexpressing feedback-resistant isoforms of key enzymes like DAHPS and chorismate mutase, and deleting competing pathways—industrial strains can be created that produce high titers of L-phenylalanine from simple sugars like glucose. [6][7][32]* Production of High-Value Chemicals: As described earlier, channeling the metabolic flux from the engineered phenylalanine pathway towards PPA and then to products like mandelic acid or phenyllactic acid allows for the sustainable, bio-based production of valuable chiral chemicals. [15][33]* Drug Discovery and Development: The shikimate pathway and the subsequent aromatic amino acid biosynthetic routes are attractive targets for antimicrobial and herbicide development because they are essential in pathogens and plants but absent in mammals. [9]Furthermore, understanding how plants synthesize a vast array of phenylpropanoid-derived natural products with medicinal properties (e.g., alkaloids, flavonoids) can lead to the discovery of new drug candidates and the development of platforms for their production. [34]

Conclusion

Methyl 2-oxo-3-phenylpropanoate and its acid form, phenylpyruvic acid, are not merely simple intermediates but are central players in the grand scheme of aromatic metabolism. From their origins in the highly conserved shikimate pathway to their role as the final precursor to L-phenylalanine and a branching point for other valuable metabolites, the study of these molecules provides profound insights into cellular biochemistry, regulation, and evolution. The technical ability to trace their metabolic flow, assay the enzymes that control their fate, and engineer their production is a testament to the maturity of modern biotechnology. For researchers in drug development and the broader life sciences, the pathways detailed in this guide represent a rich and fertile ground for discovery and innovation, promising new therapeutics, sustainable chemical production, and a deeper understanding of the natural world.

References

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  • MDPI. (2025). Multi-Enzyme Synergy and Allosteric Regulation in the Shikimate Pathway: Biocatalytic Platforms for Industrial Applications. MDPI. [Link]

  • MacDonald, M. J., & D'Cunha, G. B. (2007). A modern view of phenylalanine ammonia lyase. Canadian Science Publishing. [Link]

  • Wang, Y., et al. (2021). Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering. RSC Publishing. [Link]

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  • Tohge, T., et al. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science. [Link]

  • Wu, J., et al. (2011). Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid. PubMed. [Link]

  • Hegazy, M., et al. (2006). Metabolic engineering of the E. coli L-phenylalanine pathway for the production of D-phenylglycine (D-Phg). PubMed. [Link]

  • Tohge, T., et al. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. PMC - NIH. [Link]

  • An, Y., et al. (2024). Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. Biological regulation of the shikimate pathway. ResearchGate. [Link]

  • Hou, Y., et al. (2016). Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. PLOS ONE. [Link]

  • Ding, R., et al. (2019). Metabolic engineering for the production of l-phenylalanine in Escherichia coli. PMC - NIH. [Link]

  • MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

  • Liu, X., et al. (2022). Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Qiu, F., et al. (2018). A Phenylpyruvic Acid Reductase Is Required for Biosynthesis of Tropane Alkaloids. Organic Letters. [Link]

  • Kries, H., et al. (2014). Reprogramming nonribosomal peptide synthetases for "clickable" amino acids. PubMed. [Link]

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  • Xiong, B., et al. (2022). Biosynthesis of phenylpyruvic acid from l-phenylalanine using chromosomally engineered Escherichia coli. Biotechnology and Applied Biochemistry. [Link]

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  • Liu, T., et al. (2024). Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products. Trends in Biotechnology. [Link]

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Methodological & Application

Application Note: Catalytic Asymmetric Hydrogenation of Methyl 2-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the catalytic asymmetric hydrogenation of methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate) to yield (S)-methyl 2-hydroxy-3-phenylpropanoate (methyl 3-phenyllactate). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including HIV protease inhibitors and antihypertensive agents.

We present two distinct methodologies tailored to specific development phases:

  • Homogeneous Ruthenium Catalysis: The "Gold Standard" for maximum enantiomeric excess (>97% ee), utilizing chelation-controlled reduction.

  • Heterogeneous Platinum Catalysis: A robust, scalable "Orito-type" reaction using Cinchona alkaloid modifiers for cost-sensitive industrial batches.

Strategic Overview & Mechanism

The substrate, methyl 2-oxo-3-phenylpropanoate, is an


-keto ester. Unlike simple ketones, the adjacent ester group provides a secondary coordination site, enabling chelation-controlled hydrogenation .
Mechanistic Pathway (Homogeneous)

In the homogeneous system (typically Ru-diphosphine), the reaction proceeds via an inner-sphere mechanism. The metal center coordinates to both the ketone oxygen and the ester carbonyl oxygen, forming a rigid five-membered chelate. This rigidity, combined with the chiral environment of the ligand (e.g., BINAP, SegPhos, TunePhos), forces the hydride transfer to occur from a specific face of the ketone.

Mechanistic Pathway (Heterogeneous)

In the heterogeneous system (Pt/Al


O

), the reaction relies on the adsorption of a chiral modifier (Cinchonidine) onto the platinum surface. The modifier creates a chiral "pocket" through a 1:1 interaction with the substrate, often involving hydrogen bonding between the quinuclidine nitrogen of the alkaloid and the substrate's carbonyl group.

Mechanism cluster_0 Homogeneous Pathway (Ru) cluster_1 Heterogeneous Pathway (Pt) Ru_Pre Ru(II) Precatalyst (Solvent-Stabilized) Ru_H2 Ru-Dihydride Active Species Ru_Pre->Ru_H2 + H2 Coord Substrate Coordination (Chelation Control) Ru_H2->Coord + Substrate Hydride Enantio-determining Hydride Transfer Coord->Hydride Prod_Ru (S)-Product + Regenerated Cat. Hydride->Prod_Ru Pt_Surf Pt Surface Mod_Ads Adsorption of Cinchonidine Pt_Surf->Mod_Ads Sub_Ads Substrate-Modifier Interaction (1:1) Mod_Ads->Sub_Ads + Substrate H_Add Surface Hydrogen Addition Sub_Ads->H_Add + H2 Prod_Pt (S)-Product Desorption H_Add->Prod_Pt

Figure 1: Comparative mechanistic pathways for Homogeneous (Ru) and Heterogeneous (Pt) hydrogenation.

Protocol A: Homogeneous Hydrogenation (High Precision)

Target: >97% ee | Scale: Gram to Kilogram Catalyst System: [RuCl(p-cymene)((S)-SegPhos)Cl] or Ru(OAc)


((S)-BINAP)
Materials
  • Substrate: Methyl 2-oxo-3-phenylpropanoate (>98% purity). Note: Remove any trace acids or free enols.

  • Catalyst: Ru(OAc)

    
    ((S)-SegPhos) or Ru(OAc)
    
    
    
    ((S)-BINAP).
  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen: Ultra-high purity (UHP) grade (99.999%).

Experimental Procedure
  • Catalyst Preparation (In-situ):

    • In a glovebox, charge a Schlenk flask with

      
       (0.01 equiv) and (S)-SegPhos (0.011 equiv).
      
    • Add degassed toluene and heat to 100°C for 1 hour to form the active complex. Remove solvent in vacuo.

    • Alternatively, use commercially available pre-formed Ru-catalysts.[1]

  • Reaction Setup:

    • Dissolve the substrate (1.0 equiv, e.g., 10 mmol) in degassed MeOH (concentration ~0.5 M).

    • Add the catalyst solution (S/C ratio 1000:1 to 5000:1).

    • Transfer the mixture to a high-pressure stainless steel autoclave.

  • Hydrogenation:

    • Purge the autoclave 3 times with H

      
       (5 bar) to remove N
      
      
      
      .
    • Pressurize to 30 bar (435 psi) H

      
      .
      
    • Heat to 50°C and stir vigorously (1000 rpm) for 12-24 hours.

  • Workup:

    • Cool to room temperature and carefully vent H

      
      .
      
    • Concentrate the solvent under reduced pressure.

    • Pass the residue through a short plug of silica gel (eluent: EtOAc/Hexane) to remove the metal catalyst.

Critical Parameters
ParameterOptimized RangeImpact on Process
Solvent Methanol / EthanolProtic solvents stabilize the ionic transition state, enhancing rate.
Pressure 20 - 50 barHigher pressure increases rate but has minimal effect on ee for this substrate.
Temperature 40°C - 60°C>60°C may degrade ee; <40°C significantly slows TOF.
Ligand SegPhos > BINAPSegPhos typically yields 97-99% ee; BINAP yields 94-96% ee.

Protocol B: Heterogeneous Hydrogenation (Scalable)

Target: 85-92% ee | Scale: Multi-Kilogram Catalyst System: 5% Pt/Al


O

+ Cinchonidine
Materials
  • Catalyst: 5% Platinum on Alumina (Pt/Al

    
    O
    
    
    
    ). Note: Pt/C can be used but Alumina often gives better modifier adsorption.
  • Modifier: Cinchonidine (CD).[2]

  • Solvent: Toluene or Ethyl Acetate (Aprotic solvents are often preferred for the Orito reaction to maximize modifier interaction).

Experimental Procedure
  • Pre-treatment:

    • The Pt catalyst should be pre-reduced if not supplied in reduced form (H

      
      , 200°C, 2h).
      
  • Reaction Setup:

    • Charge the autoclave with Pt/Al

      
      O
      
      
      
      (S/C ~ 500-1000).
    • Add Cinchonidine (Modifier concentration is critical: typically 0.01 - 0.1 mM in the reaction solution).

    • Add substrate (Methyl 2-oxo-3-phenylpropanoate) dissolved in Toluene.

  • Hydrogenation:

    • Purge with H

      
      .
      
    • Pressurize to 40-60 bar .

    • Stir at Room Temperature (20-25°C) . Note: Lower temperature favors higher ee in this heterogeneous system.

  • Workup:

    • Filter the catalyst (can be recycled).

    • Evaporate solvent.[3][4]

    • Recrystallize the product to upgrade ee if necessary (racemate is often more soluble).

Analytical Methods

Enantiomeric Excess Determination:

  • Technique: Chiral HPLC.[3]

  • Column: Daicel Chiralcel OD-H or OJ-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min[4]

    • Note: Validate with racemic standard.

Workflow Start Start: Raw Substrate (Methyl Phenylpyruvate) QC_Sub QC: Purity Check (GC/NMR) Start->QC_Sub Choice Select Protocol QC_Sub->Choice Pass RouteA Route A: Homogeneous (Ru-SegPhos) Choice->RouteA High ee Req. RouteB Route B: Heterogeneous (Pt-Cinchonidine) Choice->RouteB Cost/Scale Req. PrepA Cat Prep: In-situ Ru-Complex (100°C) RouteA->PrepA PrepB Cat Prep: Mix Pt with Modifier RouteB->PrepB ReactA Hydrogenation 30 bar H2, 50°C, MeOH PrepA->ReactA ReactB Hydrogenation 50 bar H2, 25°C, Toluene PrepB->ReactB Workup Workup & Isolation (Evaporation/Filtration) ReactA->Workup ReactB->Workup Analysis Chiral HPLC (OD-H Column) Workup->Analysis Analysis->Workup ee < 90% (Recrystallize) End Final Product (S)-Methyl 3-phenyllactate Analysis->End ee > 97%

Figure 2: Decision matrix and workflow for asymmetric hydrogenation protocols.

References

  • Homogeneous Ru-Catalysis (TunePhos): Wang, C.-J., Sun, X., & Zhang, X.[5] (2006). Highly Enantioselective Hydrogenation of

    
    -Keto Esters Catalyzed by Ru-Tunephos Complexes.[5] Synlett, 2006(08), 1169-1172. Link
    
  • Heterogeneous Pt-Catalysis (Orito Reaction): Baiker, A. (1997). Progress in asymmetric heterogeneous catalysis: Design of novel chirally modified platinum metal catalysts. Journal of Molecular Catalysis A: Chemical, 115(3), 473-493. Link

  • General Review: Blaser, H. U., et al. (2003). Enantioselective hydrogenation: Strategies and commercial applications. Accounts of Chemical Research, 36(12), 915-915. Link

  • Ru-BINAP Protocol: Noyori, R., et al. (1995).[1][4] Asymmetric Hydrogenation of Allylic Alcohols using BINAP-Ruthenium Complexes. Organic Syntheses, 72, 74. Link

Sources

Phenylalanine Analogs from Keto Esters: A Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Phenylalanine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. Their synthesis, particularly the enantioselective construction of non-natural variants, is a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth exploration of key synthetic protocols for transforming readily available keto esters into valuable phenylalanine derivatives, offering researchers a practical toolkit for accessing this critical chemical space. The methodologies detailed herein are presented with a focus on the underlying chemical principles, empowering scientists to not only replicate these procedures but also to adapt and innovate upon them.

Section 1: Reductive Amination - The Workhorse Approach

Reductive amination stands as one of the most direct and widely employed methods for the synthesis of α-amino acids from α-keto esters. The reaction proceeds through the in situ formation of an imine intermediate from the keto ester and an ammonia source, which is then reduced to the corresponding amine.

Catalytic Reductive Amination

Transition metal-catalyzed reductive amination offers a robust and scalable method for the synthesis of phenylalanine derivatives. Palladium on carbon (Pd/C) is a commonly used catalyst in the presence of a reducing agent.

Protocol 1: Palladium-Catalyzed Reductive Amination of an α-Keto Ester

This protocol details the synthesis of an adamantyl-glycine derivative, a key intermediate for certain therapeutic compounds, and serves as a representative example of this methodology.[1]

Materials:

  • Adamantyl-glyoxylic acid (ADGA) (1 Eq.)

  • Ammonium formate (5 Eq.)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Methanol (MeOH)

  • Celite

  • 1.5 M HCl in MeOH

  • Acetone

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add adamantyl-glyoxylic acid, ammonium formate, and Pd/C.

  • Add methanol to the mixture.

  • Seal the vessel and stir the reaction mixture at 50°C for 18 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Wash the filter cake with 1.5 M HCl in methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Take up the resulting solid in acetone and adjust the pH to 5.

  • Filter the resulting white solid and dry to yield the desired amino acid.[1]

Table 1: Representative Quantitative Data for Palladium-Catalyzed Reductive Amination

ParameterValue
SubstrateAdamantyl-glyoxylic acid
Ammonia SourceAmmonium Formate
Catalyst10% Pd/C
Catalyst Loading5 mol%
Reducing AgentAmmonium Formate
SolventMethanol
Temperature50°C
Reaction Time18 hours
Yield58%[1]
Asymmetric Reductive Amination

The synthesis of enantiomerically pure phenylalanine derivatives is often paramount for their biological activity. Asymmetric reductive amination achieves this by employing chiral catalysts or auxiliaries. While direct asymmetric reductive amination of α-keto esters is an area of ongoing research, related strategies like the asymmetric Strecker synthesis, which starts from an aldehyde or ketone, provide a conceptual framework.[2]

Section 2: Biocatalysis - The Green Chemistry Approach

Enzymatic transformations offer an environmentally benign and highly selective alternative to traditional chemical methods. Engineered transaminases and dehydrogenases have emerged as powerful tools for the asymmetric synthesis of phenylalanine derivatives from keto precursors.[3][4]

Transaminase-Mediated Asymmetric Synthesis

Omega-transaminases (ω-TAs) catalyze the transfer of an amino group from a donor molecule to a ketone or keto ester acceptor, producing a chiral amine or amino acid.[5][6] This approach is particularly advantageous for its high enantioselectivity and operation under mild, aqueous conditions.

Protocol 2: ω-Transaminase-Catalyzed Asymmetric Synthesis of a β-Phenylalanine Ester

This protocol outlines the synthesis of a chiral β-phenylalanine ester from a β-keto ester using an engineered ω-transaminase.[5][7]

Materials:

  • Ethyl benzoylacetate (β-keto ester substrate)

  • Amine donor (e.g., isopropylamine or alanine)

  • Engineered ω-transaminase

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., HEPES, pH 7.5)

  • Dimethyl sulfoxide (DMSO) (co-solvent)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve the ethyl benzoylacetate and the amine donor in a buffer solution containing DMSO.

  • Add the PLP cofactor to the solution.

  • Initiate the reaction by adding the purified engineered ω-transaminase.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the product using column chromatography.

Table 2: Representative Quantitative Data for ω-Transaminase-Catalyzed Synthesis

ParameterValue
SubstrateEthyl benzoylacetate (30 mM)
Amine Donore.g., (S)-α-methylbenzylamine (30 mM)
EnzymeEngineered ω-transaminase (e.g., 3FCR_4M)
Enzyme Concentration20 mg for a 200 mL scale
CofactorPLP (1 mM)
Solvent System30% (v/v) DMSO in 100 mM HEPES buffer (pH 7.5)
Temperature30°C
Conversion13-32% (enantiomer dependent)[5][6]

Biocatalytic_Transamination cluster_reactants Reactants cluster_enzyme Biocatalyst cluster_products Products KetoEster β-Keto Ester (Ethyl Benzoylacetate) Enzyme Engineered ω-Transaminase + PLP Cofactor KetoEster->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme AminoEster Chiral β-Phenylalanine Ester Enzyme->AminoEster KetoProduct Keto Byproduct (e.g., Acetone) Enzyme->KetoProduct

Dehydrogenase-Mediated Synthesis

Phenylalanine dehydrogenases can be utilized for the reductive amination of phenylpyruvic acid and its analogs to produce the corresponding α-amino acids with high enantioselectivity.[8]

Section 3: Organocatalytic Asymmetric Amination

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metal catalysts. Chiral phosphoric acids, thioureas, and bifunctional amine-thioureas have been successfully employed to catalyze the asymmetric amination of keto esters.[9][10]

Biomimetic Transamination

Inspired by biological systems, chiral base-catalyzed biomimetic transamination of α-keto esters using simple benzyl amines can produce a variety of α-amino esters with high enantioselectivity.[9] This approach mimics the action of transaminases using small organic molecules as catalysts.

Section 4: Multi-Component Reactions

Multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), offer a highly efficient means of generating molecular diversity from simple starting materials in a single step.[11][12]

The Ugi Four-Component Reaction

The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using a keto ester as the carbonyl component, this reaction can be adapted to synthesize complex phenylalanine derivatives.[13]

Protocol 3: General Scheme for Ugi-4CR for Phenylalanine Derivative Synthesis

This protocol provides a conceptual framework for the synthesis of di-N-substituted glycyl-phenylalanine derivatives.[12]

Materials:

  • Keto Ester (or aldehyde/ketone)

  • Amine (e.g., an amino acid ester)

  • Carboxylic Acid

  • Isocyanide (e.g., DL-Phenylalanine ethyl ester isocyanide)

  • Solvent (e.g., Methanol)

Procedure:

  • In a suitable reaction vessel, combine the keto ester (or aldehyde/ketone) and the amine.

  • Stir the mixture for a period to allow for imine formation.

  • Add the carboxylic acid and the isocyanide to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography.

Ugi_Reaction KetoEster Keto Ester Intermediate Intermediate Complex KetoEster->Intermediate Amine Amine Amine->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Product α-Acylamino Amide (Phenylalanine Derivative) Intermediate->Product Rearrangement

Section 5: The Strecker Synthesis and Related Methodologies

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones.[2][14][15] While not directly starting from a keto ester, the conceptual similarity of the carbonyl starting material makes it a relevant and powerful tool in this context. The synthesis proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the amino acid.

Conclusion

The synthesis of phenylalanine derivatives from keto esters is a rich and diverse field, offering a multitude of strategic options to the synthetic chemist. The choice of protocol will depend on factors such as the desired stereochemistry, the scale of the synthesis, and the available resources. The methods outlined in this guide, from robust metal-catalyzed reductive aminations to elegant and highly selective biocatalytic transformations, provide a solid foundation for researchers and drug development professionals to access a wide range of valuable phenylalanine-based building blocks. Continued innovation in catalysis and synthetic methodology will undoubtedly expand this toolkit, enabling the creation of novel molecular architectures with enhanced therapeutic potential.

References

  • Contestabile, R., et al. (2017). Engineered aminotransferase for the production of D-phenylalanine derivatives using biocatalytic cascades. IRIS . Available at: [Link]

  • Jørgensen, K. A., et al. (2002). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. Journal of the American Chemical Society, 124(11), 2420-1. Available at: [Link]

  • List, B., et al. (2011). Organocatalytic Asymmetric Biomimetic Transamination: From α-Keto Esters to Optically Active α-Amino Acid Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Rudat, J., et al. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Molecules, 23(5), 1211. Available at: [Link]

  • Paizs, C., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

  • González-Bobes, F., et al. (2019). Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors. Molecules, 24(1), 189. Available at: [Link]

  • Dick, M. J., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. Available at: [Link]

  • Feng, X., et al. (2016). Catalytic asymmetric α-amination of β-keto esters and β-keto amides with a chiral N,N′-dioxide–copper(i) complex. Organic Chemistry Frontiers. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction and Their Potential as Acetylcholinesterase Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (2018). Enzymatic asymmetric synthesis using a β-keto ester as stable substrate... Available at: [Link]

  • Turner, N. J., et al. (2017). Engineered Aminotransferase for the Production of d-Phenylalanine Derivatives Using Biocatalytic Cascades. Angewandte Chemie International Edition, 56(50), 16148-16151. Available at: [Link]

  • ResearchGate. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Available at: [Link]

  • Moreau, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Pharmaceuticals, 17(5), 621. Available at: [Link]

  • Jewett, J. C., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. Available at: [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • PubMed. (2018). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. Available at: [Link]

  • Wang, J., et al. (2011). Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding. Arkivoc, 2011(7), 294-304. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • ResearchGate. (2005). Catalytic Three‐Component Ugi Reaction. Available at: [Link]

  • Organic Chemistry Portal. Ugi Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Wang, J., et al. (2021). Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. International Journal of Molecular Sciences, 22(18), 9984. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (2012). WO2012028721A1 - Process for the reductive amination of α-keto carboxylic acids.
  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available at: [Link]

  • Taylor, S. J. C., et al. (2003). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 1(21), 3703-3709. Available at: [Link]

Sources

Introduction: The Significance of Carbonyl Reductases and α-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of methyl phenylpyruvate as a versatile substrate for characterizing carbonyl reductase (CBR) enzymes. The protocols and insights herein are designed for researchers in biocatalysis, enzymology, and drug development, offering a robust framework for enzyme screening, kinetic analysis, and process optimization.

Carbonyl reductases (CBRs) are a ubiquitous class of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols.[1][2] Many belong to the Short-chain Dehydrogenase/Reductase (SDR) superfamily and are critical players in the metabolism of endogenous signaling molecules and the detoxification of xenobiotics.[2]

In the realm of synthetic organic chemistry and drug development, the exceptional stereoselectivity of these enzymes is highly prized. They provide a green and efficient route to chiral alcohols, which are fundamental building blocks for many pharmaceuticals.[3][4] Among the valuable substrates for these enzymes are α-keto esters.

Methyl phenylpyruvate, an aromatic α-keto ester, serves as an excellent model substrate for several reasons:

  • Chiral Product: Its reduction yields methyl (R)- or (S)-phenyllactate, a valuable chiral precursor for various bioactive molecules.

  • Chromophoric Properties: The aromatic ring facilitates detection and analysis of both the substrate and product using techniques like High-Performance Liquid Chromatography (HPLC).

  • Reactivity: The α-keto group is readily reduced by a broad range of carbonyl reductases, making it a suitable probe for screening new enzymes.[5][6]

This application note details standardized protocols for assaying CBR activity using methyl phenylpyruvate, determining key kinetic parameters, and provides expert insights into experimental design and troubleshooting.

Scientific Foundation: The Enzymatic Reaction

Reaction Mechanism and Stoichiometry

The core reaction is the stereoselective reduction of the ketone moiety in methyl phenylpyruvate to a secondary alcohol. This conversion is dependent on a nicotinamide cofactor, typically NADPH, which serves as the hydride donor.[2][7] The pro-4S hydrogen of the NADPH nicotinamide ring is transferred to the carbonyl carbon of the substrate.[7]

The reaction proceeds as follows:

Methyl Phenylpyruvate + NADPH + H⁺ ⇌ Methyl Phenyllactate + NADP⁺

The equilibrium of this reaction generally favors the formation of the alcohol product. The kinetic mechanism for many carbonyl reductases is a sequential, ordered Bi-Bi mechanism, where the cofactor (NADPH) binds to the enzyme first, followed by the carbonyl substrate. After the hydride transfer, the oxidized cofactor (NADP⁺) is the last product to be released.[8][9]

cluster_reaction Enzymatic Reduction of Methyl Phenylpyruvate Methyl Phenylpyruvate Methyl Phenylpyruvate Enzyme Enzyme Methyl Phenylpyruvate->Enzyme Binds NADPH NADPH NADPH->Enzyme Binds First Methyl Phenyllactate Methyl Phenyllactate Enzyme->Methyl Phenyllactate Releases NADP+ NADP+ Enzyme->NADP+ Releases Last cluster_workflow Workflow for Kinetic Parameter Determination prep_reagents Prepare Buffer, NADPH, and Enzyme Stocks run_assays Perform Spectrophotometric Assays at Each Substrate Concentration prep_reagents->run_assays prep_substrate Create Serial Dilutions of Methyl Phenylpyruvate prep_substrate->run_assays record_rates Calculate Initial Velocity (v₀) from Linear Phase (ΔA340/min) run_assays->record_rates plot_data Plot Initial Velocity (v₀) vs. [Substrate] record_rates->plot_data fit_model Fit Data to Michaelis-Menten Equation via Non-Linear Regression plot_data->fit_model get_params Determine Km and Vmax fit_model->get_params

Caption: Experimental workflow for determining enzyme kinetic parameters.

Data Presentation and Troubleshooting

Representative Kinetic Data

The following table summarizes hypothetical kinetic data for a generic carbonyl reductase with methyl phenylpyruvate. Actual values will vary significantly between different enzymes.

ParameterValueUnitDescription
Kₘ 0.25mMSubstrate concentration at half-maximal velocity.
Vₘₐₓ 150U/mgMaximum reaction rate at saturating substrate.
k_cat_ 75s⁻¹Turnover number; molecules of substrate converted per enzyme molecule per second.
k_cat_/Kₘ 3.0 x 10⁵M⁻¹s⁻¹Catalytic efficiency of the enzyme.
Field-Proven Insights and Troubleshooting
Issue Potential Cause Recommended Solution
High background rate in no-enzyme control 1. Instability of NADPH in the buffer. 2. Non-enzymatic reduction of the substrate.1. Prepare NADPH stock fresh daily and store on ice. 2. Confirm the purity of methyl phenylpyruvate. Subtract the background rate from the enzymatic rate.
Substrate insolubility / cloudy solution Methyl phenylpyruvate has limited aqueous solubility. The concentration in the assay exceeds its limit.1. Ensure the final concentration of the organic solvent (DMSO) is kept low and consistent (typically ≤ 2% v/v). 2. Test the effect of the solvent on enzyme activity, as high concentrations can be inhibitory.
Non-linear reaction progress curve (rapidly decreasing rate) 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions.1. Use a lower enzyme concentration or calculate the initial rate from the very beginning of the reaction. 2. Perform product inhibition studies to characterize this effect. 3. Check enzyme stability at the assay pH and temperature over the time course of the experiment.
Low or no activity 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Degraded NADPH cofactor.1. Verify enzyme concentration (e.g., via Bradford assay) and activity with a known positive control substrate. 2. Determine the optimal pH for the enzyme. 3. Use a fresh, properly stored stock of NADPH.

Conclusion

Methyl phenylpyruvate is a highly effective and convenient substrate for the functional characterization of carbonyl reductase enzymes. The spectrophotometric assay detailed here provides a rapid, reliable, and continuous method for measuring enzyme activity and determining fundamental kinetic parameters. By implementing the robust protocols and self-validating controls described, researchers can confidently screen enzyme libraries, characterize novel biocatalysts, and generate the critical data needed for the development of efficient synthetic processes.

References

  • Schlieben, N. H., Niefind, K., Müller, J., Riebel, B., & Hummel, W. (2005). A novel (S)-specific carbonyl reductase from Candida parapsilosis: purification and characterization. Applied Microbiology and Biotechnology, 66(4), 407–415.
  • Kataoka, M., Nomura, H., Yamamoto, K., & Shimizu, S. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry, 68(11), 2306-2312. [Link]

  • Ducrot, L., Bennett, M., Grogan, G. J., & Ford, G. J. (2020). NAD(P)H-Dependent Enzymes for Reductive Amination: Active Site Description and Carbonyl-Containing Compound Spectrum. Advanced Synthesis & Catalysis. [Link]

  • Ohshima, T., & Soda, K. (1989). Enzyme-Catalyzed and Biomimetic Reductions. Science of Synthesis, 40, 187-231. (URL not directly available, context from search result)[10].

  • Zhu, D., Zhang, Y., & Hua, L. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. [Link]

  • Wermuth, B. (1981). Purification and properties of an NADPH-dependent carbonyl reductase from human brain. Relationship to prostaglandin 9-ketoreductase and xenobiotic ketone reductase. The Journal of Biological Chemistry, 256(3), 1206-1213. [Link]

  • Nakamura, K., Kondo, S., Kawai, Y., Nakajima, N., & Ohno, A. (1995). Amino Acid Sequence and Characterization of Aldo-keto Reductase from Bakers' Yeast. Bioscience, Biotechnology, and Biochemistry, 59(4), 673-677. [Link]

  • Zannoni, V. G. (1969). Reduction of Phenylpyruvic Acids to Phenyllactic Acids in Mammalian Tissues. Methods in Enzymology, 17, 609-613. [Link]

  • Deshpande, A. A., & Vidya, S. (2014). Receptor site model for NADPH-dependent carbonyl reductase. Journal of Molecular Modeling, 20(8), 2378. (URL not directly available, context from search result)[3].

  • Wermuth, B., Bains, J. K., & von Wartburg, J. P. (1987). Kinetics of carbonyl reductase from human brain. Biochemical Journal, 244(1), 165–171. [Link]

  • Matsuura, K., Nakayama, T., Nakagawa, M., Hara, A., & Sawada, H. (1988). Kinetic mechanism of pulmonary carbonyl reductase. Biochemical Journal, 252(1), 17–22. [Link]

  • Hoffmann, M., & Maser, E. (2000). Carbonyl reductase. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 299-328. [Link]

  • Luo, F. J., & Rose, K. M. (2017). The role of carbonyl reductase 1 in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1057-1067. [Link]

Sources

Application Notes and Protocols for Methyl 2-oxo-3-phenylpropanoate in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of α-Keto Esters in Modern Perfumery

The fragrance industry is in a perpetual state of innovation, seeking novel molecules that can impart unique and memorable olfactory experiences. Within the vast palette of fragrance ingredients, α-keto esters represent a class of compounds prized for their complex aromatic profiles. Methyl 2-oxo-3-phenylpropanoate, also known as methyl phenylpyruvate, is one such molecule that holds significant potential in the creation of fine fragrances. Its structure, featuring a reactive ketone and an ester functional group adjacent to a phenyl ring, gives rise to a unique combination of chemical and sensory properties.

This document serves as a comprehensive technical guide to the application of methyl 2-oxo-3-phenylpropanoate in fragrance chemistry. It is designed to provide researchers and perfumers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their creative and developmental work. We will delve into its synthesis, organoleptic properties, and practical application in fragrance formulations, all while maintaining a strong emphasis on scientific integrity and validated methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and safe use.

PropertyValueSource
Chemical Name Methyl 2-oxo-3-phenylpropanoateIUPAC
Synonyms Methyl phenylpyruvate, Methyl 3-phenyl-2-oxopropanoate[1]
CAS Number 6362-58-9[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water.[2]

Synthesis of Methyl 2-oxo-3-phenylpropanoate

The synthesis of methyl 2-oxo-3-phenylpropanoate is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, phenylpyruvic acid, with methanol in the presence of an acid catalyst. This method is favored for its simplicity and efficiency, particularly when using a large excess of the alcohol which can also serve as the solvent.[2]

Protocol: Fischer Esterification of Phenylpyruvic Acid

This protocol outlines the synthesis of methyl 2-oxo-3-phenylpropanoate from phenylpyruvic acid and methanol, a common and effective method for producing this fragrance ingredient.

Materials:

  • Phenylpyruvic acid (2-Oxo-3-phenylpropanoic acid)[3]

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenylpyruvic acid in an excess of anhydrous methanol. The methanol acts as both a reactant and the solvent.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Isolation and Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude methyl 2-oxo-3-phenylpropanoate.

    • If necessary, the product can be further purified by vacuum distillation.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Phenylpyruvic Acid + Methanol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Remove Excess Methanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ & Brine E->F G Dry over MgSO₄ F->G H Filter & Concentrate G->H I Vacuum Distillation (optional) H->I J Methyl 2-oxo-3-phenylpropanoate I->J

Caption: Fischer Esterification Workflow.

Application in Fragrance Formulations

While specific organoleptic descriptors for methyl 2-oxo-3-phenylpropanoate are not extensively detailed in public literature, its structural similarity to other aromatic esters and its classification as a fragrance ingredient suggest its utility in perfumery. Its ethyl analog, ethyl 2-methyl-3-oxo-3-phenylpropanoate, is noted for its "aromatic odor," hinting at the likely olfactory profile of the methyl ester.[2] It is plausible that methyl 2-oxo-3-phenylpropanoate contributes warm, somewhat spicy, and subtly fruity or floral notes to a fragrance composition.

Blending and Formulation Insights

The application of a new ingredient in a fragrance composition is a blend of art and science. The following are guiding principles for incorporating methyl 2-oxo-3-phenylpropanoate:

  • Modifier and Enhancer: Given its likely aromatic character, this compound can be used as a modifier to add complexity and a unique twist to existing fragrance accords. It may enhance the diffusion and longevity of other fragrance components.

  • Harmonization: It is anticipated to blend well with floral notes (e.g., jasmine, ylang-ylang), spicy notes (e.g., cinnamon, clove), and woody notes (e.g., sandalwood, cedarwood). Its aromatic character could also complement gourmand and oriental fragrance families.

  • Concentration: The concentration of use will depend on the desired effect and the overall composition of the fragrance. As a starting point, perfumers may explore concentrations ranging from 0.1% to 2% in the perfume concentrate. In fine fragrances, the final concentration of the perfume concentrate in the alcoholic solution can range from 1-3% for an Eau Fraiche to 20-40% for an Extrait de Parfum.[5]

Protocol: Sensory Evaluation of Methyl 2-oxo-3-phenylpropanoate

A critical step in understanding the utility of a new fragrance ingredient is a thorough sensory evaluation. This protocol outlines a standardized method for assessing the organoleptic properties of methyl 2-oxo-3-phenylpropanoate.[6][7]

Objective: To characterize the odor profile of methyl 2-oxo-3-phenylpropanoate at various concentrations and in different media.

Materials:

  • Methyl 2-oxo-3-phenylpropanoate

  • Perfumer's alcohol (denatured ethanol)

  • Dipropylene glycol (DPG)

  • Odor-free smelling strips

  • Glass beakers and stirring rods

  • Air-tight sample vials

Procedure:

  • Preparation of Dilutions:

    • Prepare a 10% solution of methyl 2-oxo-3-phenylpropanoate in perfumer's alcohol.

    • Prepare a 1% solution of methyl 2-oxo-3-phenylpropanoate in perfumer's alcohol.

    • Prepare a 10% solution of methyl 2-oxo-3-phenylpropanoate in DPG for evaluating its performance in a non-alcoholic base.

  • Evaluation on Smelling Strips:

    • Dip a clean smelling strip into each solution, ensuring not to oversaturate.

    • Label each strip accordingly.

    • Evaluate the odor at different time intervals:

      • Top Note: Immediately after dipping.

      • Heart Note: After 10-15 minutes.

      • Base Note: After 1-2 hours and again after 24 hours.

  • Odor Description:

    • A panel of trained sensory analysts or perfumers should describe the odor at each stage using standard fragrance descriptors (e.g., fruity, floral, spicy, woody, green, etc.).[7]

    • Note the intensity, character, and any changes in the odor profile over time.

  • Data Analysis:

    • Compile the descriptors from all panelists to create a comprehensive odor profile.

    • A "spider web" or radar chart can be used to visually represent the different facets of the fragrance.

Sensory_Evaluation cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis A Prepare Dilutions (10% & 1% in Alcohol, 10% in DPG) B Dip Smelling Strips A->B C Evaluate at Time Intervals (Top, Heart, Base Notes) B->C D Describe Odor Profile (Panelists use descriptors) C->D E Compile & Visualize Data (e.g., Spider Web Chart) D->E

Caption: Sensory Evaluation Workflow.

Quality Control and Stability

Ensuring the quality and stability of fragrance ingredients is crucial for the final product's integrity.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying the components of a fragrance ingredient. It can be used to confirm the purity of synthesized methyl 2-oxo-3-phenylpropanoate and to detect any impurities or degradation products.[6]

  • Gas Chromatography-Olfactometry (GC-O): This technique combines GC with a human assessor to identify the odor-active compounds in a sample.[6][8] This is particularly useful for correlating specific chemical compounds with their perceived scent.

Protocol: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of methyl 2-oxo-3-phenylpropanoate in a finished fragrance product under various environmental stresses.

Objective: To assess the impact of temperature and light on the color, odor, and chemical integrity of a fragrance formulation containing methyl 2-oxo-3-phenylpropanoate.

Procedure:

  • Sample Preparation: Prepare a standard fragrance formulation containing a known concentration of methyl 2-oxo-3-phenylpropanoate in perfumer's alcohol.

  • Storage Conditions:

    • Control: Store a sample at room temperature (20-25°C) in the dark.

    • Elevated Temperature: Store a sample in an oven at a constant temperature (e.g., 40°C or 45°C).

    • Light Exposure: Store a sample in a light box with controlled UV and visible light exposure.

  • Evaluation:

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in:

      • Color: Visual assessment against the control.

      • Odor: Sensory evaluation by a trained panel, comparing to the control.

      • Chemical Composition: Analyze by GC-MS to identify any degradation products or changes in the concentration of methyl 2-oxo-3-phenylpropanoate.

  • Data Interpretation: Significant changes in color, odor, or chemical composition under accelerated conditions may indicate potential long-term stability issues.

Conclusion

Methyl 2-oxo-3-phenylpropanoate is a promising aromatic molecule for the fragrance industry. Its synthesis via Fischer esterification is straightforward, and its anticipated olfactory profile suggests it can be a versatile ingredient for adding complexity and unique character to a variety of fragrance compositions. The protocols outlined in this document provide a solid foundation for researchers and perfumers to explore the full potential of this compound. Further research, particularly in the detailed characterization of its organoleptic properties through techniques like GC-O, will undoubtedly unlock new creative avenues for its application in the art and science of perfumery.

References

  • ChemBK. (2024, April 10). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Herbst, R. M., & Shemin, D. (n.d.). Phenylpyruvic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Brattoli, M., Cisternino, E., De Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-oxo-3-phenylpropanoate. PubChem Compound Database. Retrieved from [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Capone, D., et al. (2013, December 5). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • SC Johnson. (n.d.). The Ingredients We Use. Retrieved from [Link]

  • Niu, Y., et al. (2018, January 11). Sensory evaluation of the synergism among ester odorants in light aroma-type liquor by odor threshold, aroma intensity and flash GC electronic nose. PubMed.
  • Zviely, M. (2012). The Phenylpropanals—Floral Aromatic Aldehydes. Perfumer & Flavorist, 37.
  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • Perfumers Apprentice. (n.d.). Perfume Concentration Guide for Fragrance Enthusiasts. Retrieved from [Link]

  • IFF. (n.d.). Fragrance Ingredients. Retrieved from [Link]

  • Givaudan. (n.d.). Fragrance & Beauty. Retrieved from [Link]

  • Firmenich. (n.d.). Perfumery. Retrieved from [Link]

  • Symrise. (n.d.). Scent & Care. Retrieved from [Link]

  • Takasago. (n.d.). Flavors & Fragrances. Retrieved from [Link]

  • Mane. (n.d.). Fragrances. Retrieved from [Link]

  • Robertet. (n.d.). Fragrance Division. Retrieved from [Link]

Sources

Application Note: Aldol Condensation & Cyclization Protocols for Methyl Phenylpyruvate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl phenylpyruvate (MPP) is a privileged scaffold in organic synthesis and drug discovery, serving as a direct precursor to


-functionalized phenylalanine derivatives, isotetronic acids, and butenolide-based natural products (e.g., vulpinic acid derivatives). Its unique reactivity stems from the highly electrophilic 

-keto ester motif combined with the acidic benzylic protons, allowing it to function as a versatile pronucleophile.

This guide provides detailed protocols for the Asymmetric Aldol Reaction of MPP and its subsequent transformation into Isotetronic Acids . It addresses the critical challenge of controlling keto-enol tautomerism to maximize yield and enantioselectivity.

Chemical Biology & Reactivity Profile

The Tautomerism Challenge

MPP exists in a dynamic equilibrium between its keto and enol forms. Understanding this equilibrium is the prerequisite for successful catalysis.

  • Keto Form: Favored in aqueous media and protic solvents.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (between the enol -OH and ester carbonyl) and favored in non-polar or dipolar aprotic solvents (e.g., DMSO, DCM).

Implication for Protocols: For nucleophilic additions (aldol), promoting the enol form accelerates the reaction. However, for asymmetric induction, the catalyst must effectively control the facial selectivity of this enol.

Mechanistic Pathway

The reaction of MPP with an aldehyde proceeds via a crossed-aldol addition. The resulting adduct is often unstable and prone to spontaneous or acid-catalyzed cyclization to form isotetronic acids (4-substituted-3-phenyl-2,5-dihydrofuran-2-one derivatives).

MPP_Pathway cluster_legend Reaction Phase MPP_Keto MPP (Keto Form) (Electrophilic/Resting) MPP_Enol MPP (Enol Form) (Nucleophilic) MPP_Keto->MPP_Enol Tautomerization (Solvent/Base Dep.) TS Transition State (C-C Bond Formation) MPP_Enol->TS + Catalyst Aldehyde Aldehyde (R-CHO) Aldehyde->TS Aldol_Adduct Linear Aldol Adduct (Unstable) TS->Aldol_Adduct Lactone Isotetronic Acid (Cyclized Product) Aldol_Adduct->Lactone - MeOH (Cyclization)

Figure 1: Mechanistic flow from MPP tautomerization to lactonization. Note the spontaneous nature of the final cyclization step in many protocols.

Protocol A: Organocatalytic Asymmetric Aldol Reaction

This protocol utilizes a chiral cinchona alkaloid-derived squaramide or thiourea catalyst. These bifunctional catalysts activate the aldehyde (via H-bonding) and orient the MPP enol, achieving high enantioselectivity.

Materials & Reagents[1]
  • Substrate: Methyl phenylpyruvate (MPP) (>98% purity).

  • Electrophile: Aromatic or aliphatic aldehyde (freshly distilled).

  • Catalyst: Hydroquinine-derived squaramide (e.g., 5-10 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Additives: 4Å Molecular Sieves (to remove trace water and prevent ester hydrolysis).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Catalyst (0.10 equiv) in anhydrous DCM (0.1 M concentration relative to MPP) . Add 100 mg of activated 4Å molecular sieves. Stir at room temperature for 15 minutes.

    • Reasoning: Pre-complexation ensures the catalyst is in solution and sieves ensure strictly anhydrous conditions to prevent background (racemic) reactions.

  • Substrate Addition: Add MPP (1.0 equiv) to the vial. Stir for 10 minutes to allow the catalyst to engage with the MPP enol form.

    • Observation: The solution may change color slightly as the enol concentration equilibrates.

  • Reaction Initiation: Cool the mixture to 0°C (or -20°C for higher ee, though rate will decrease). Add the Aldehyde (1.2 equiv) dropwise.

    • Critical Control: Slow addition prevents localized high concentrations of aldehyde, reducing self-aldol side reactions of the aldehyde.

  • Monitoring: Stir at the set temperature. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

    • Endpoint: usually 12–24 hours. Look for the disappearance of MPP.

  • Quench & Workup:

    • For Linear Aldol Isolation: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

    • Note: The linear adduct is fragile. Proceed immediately to purification or the next step.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient Hexane/EtOAc (90:10 to 70:30).

    • Warning: Silica is slightly acidic and may promote cyclization to the isotetronic acid on the column. Neutralized silica (treated with 1% Et₃N) is recommended if the open chain is desired.

Protocol B: Synthesis of Isotetronic Acids (One-Pot)

For drug discovery applications involving butenolide scaffolds (e.g., HIV protease inhibitors), the cyclized form is the target. This protocol drives the reaction to the thermodynamic lactone product.

Experimental Workflow
ParameterCondition
Stoichiometry MPP (1.0 eq) : Aldehyde (1.1 eq)
Catalyst L-Proline (20 mol%) or Pyrrolidine (20 mol%) + Acetic Acid
Solvent DMSO (promotes enol) or MeOH
Temperature RT (24h)

Reflux (2h)
Step-by-Step Methodology
  • Condensation: Dissolve MPP (1.0 mmol) and Aldehyde (1.1 mmol) in DMSO (2 mL) . Add L-Proline (20 mol%) . Stir at room temperature for 24 hours.

    • Mechanism:[1][2][3][4][5][6] Proline forms an enamine/iminium intermediate with the aldehyde (if enolizable) or acts as a general base/acid to catalyze the MPP enol attack.

  • Cyclization (The "Push"): To the same reaction vessel, add HCl (1M, 0.5 mL) or p-TsOH (10 mol%) . Heat the mixture to 60°C for 2 hours.

    • Chemical Logic: Acid catalysis promotes the intramolecular transesterification (lactonization) and elimination of methanol.

  • Isolation: Pour the reaction mixture into ice-water (20 mL). The isotetronic acid product often precipitates as a solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water and Hexane.

    • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Analytical Validation & Troubleshooting

NMR Diagnostics
  • MPP Starting Material:

    • Keto:[7] Singlet at

      
       ~4.1 ppm (CH₂).
      
    • Enol: Singlet at

      
       ~6.4 ppm (Vinyl-H), broad exchangeable peak >10 ppm (OH).
      
  • Aldol Adduct (Linear): Doublets at

    
     4.5–5.5 ppm (CH-OH and CH-Ph).
    
  • Isotetronic Acid (Cyclic): disappearance of the methyl ester singlet (

    
     3.7 ppm); appearance of downfield vinyl/aromatic signals.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Self-condensation of MPPUse a slight excess of aldehyde (1.5 eq). Ensure slow addition of MPP to the aldehyde if using strong bases.
Poor ee% Background reaction (uncatalyzed)Lower temperature to -20°C. Ensure solvents are strictly anhydrous.
Product is Racemic Retro-aldol reaction during workupAvoid heating during workup. Perform workup at 0°C. Buffer the aqueous phase.
No Cyclization Insufficient acidityIncrease conc. of acid catalyst (p-TsOH) or switch solvent to Toluene and reflux with Dean-Stark trap.

References

  • Keto-Enol Tautomerism of Phenylpyruvic Acid: Yamaji, T., & Saito, T. (2018).[8][9] Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.[9]

  • Aldol Reaction Mechanism & Scope: Wikipedia Contributors. (2025). Aldol reaction. Wikipedia, The Free Encyclopedia.

  • Organocatalytic Asymmetric Aldol Protocols: List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. (Foundational reference for proline catalysis).

  • Biosynthetic Context (Phenylpyruvate Pathway): Yoo, H., et al. (2013). An alternative pathway contributes to phenylalanine biosynthesis in plants via a cytosolic tyrosine:phenylpyruvate aminotransferase.[1] Nature Communications.

  • Synthesis of Isotetronic Acids: Relevant general methodology for tetronic acid synthesis via

    
    -keto esters.
    
    

Sources

Application Note: High-Fidelity Hydrolysis of Methyl 2-Oxo-3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The hydrolysis of methyl 2-oxo-3-phenylpropanoate (Methyl Phenylpyruvate) to 2-oxo-3-phenylpropanoic acid (Phenylpyruvic Acid, PPA) appears deceptively simple but is fraught with stability challenges. Unlike standard aliphatic esters,


-keto esters possess a highly reactive carbonyl group adjacent to the ester functionality, making them susceptible to:
  • Spontaneous Decarboxylation: Converting the product into phenylacetaldehyde and CO

    
    .
    
  • Aldol-Type Polymerization: Triggered by strong bases via the enolate intermediate.

  • Oxidative Degradation: The enol form is sensitive to atmospheric oxygen.

This guide provides two validated protocols: a Chemical Method (Lithium Hydroxide) optimized for speed and scalability, and an Enzymatic Method (Lipase) designed for high-purity applications requiring mild conditions.

Part 2: Mechanistic Insight & Stability Profile

Understanding the keto-enol tautomerism is critical for process control. In solution, the product exists in equilibrium between the keto form and the enol form (Z-isomer stabilized by internal hydrogen bonding).

Visualization: Reaction Pathway & Failure Modes

The following diagram illustrates the hydrolysis pathway and the critical "danger zones" where side reactions occur.

G Ester Methyl 2-oxo-3-phenylpropanoate (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra OH- / H2O Salt Phenylpyruvate Salt (Stable in soln) Tetra->Salt - MeOH Acid_Keto Phenylpyruvic Acid (Keto Form) Salt->Acid_Keto H+ (Careful Acidification) Polymer Aldol Polymers (Brown Oil) Salt->Polymer Excess Base / Heat Acid_Enol Phenylpyruvic Acid (Enol Form) Acid_Keto->Acid_Enol Tautomerism (Fast in DMSO/MeOH) Aldehyde Phenylacetaldehyde + CO2 Acid_Keto->Aldehyde Heat > 50°C Oxidative Decarboxylation

Figure 1: Mechanistic pathway of hydrolysis showing the equilibrium between keto/enol forms and critical degradation pathways (decarboxylation and polymerization).

Part 3: Experimental Protocols

Method A: Chemical Hydrolysis (LiOH/THF)

Best for: Scale-up (>10g), robust substrates, standard purity requirements. Rationale: Lithium Hydroxide (LiOH) is less nucleophilic and milder than NaOH, reducing the risk of enolate polymerization. THF is used to solubilize the lipophilic ester.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Methyl 2-oxo-3-phenylpropanoate (1.0 equiv)

  • Base: LiOH·H

    
    O (1.2 equiv) dissolved in H
    
    
    
    O.
  • Solvent: THF (Tetrahydrofuran), HPLC grade.

  • Acid: 1M HCl (cold).

  • Equipment: Jacketed reactor or ice bath, rotary evaporator with precise vacuum control.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of methyl 2-oxo-3-phenylpropanoate in 20 mL of THF. Cool the solution to 0°C .

  • Saponification: Add a solution of LiOH·H

    
    O (12 mmol) in 10 mL water dropwise over 10 minutes.
    
    • Critical: Do not allow temperature to exceed 5°C during addition.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. Reaction is typically complete in 1-2 hours.

  • Workup (The Critical Phase):

    • Evaporate THF under reduced pressure at <30°C . Do not heat.

    • Dilute the aqueous residue with 10 mL cold water.

    • Wash the aqueous layer once with Et

      
      O (removes unreacted ester/impurities).
      
  • Acidification: Cool the aqueous layer to 0°C. Acidify dropwise with 1M HCl to pH 2-3 .

    • Warning: Do not use concentrated HCl. Localized high acidity triggers decarboxylation.

  • Extraction: Extract immediately with EtOAc (3 x 20 mL).

  • Isolation: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at ambient temperature.

Yield Expectation: 85-92% Appearance: Off-white to pale yellow solid. (If brown/oily, degradation occurred).

Method B: Enzymatic Hydrolysis (Green Chemistry)

Best for: High purity, isotope labeling, or when avoiding all traces of polymerization. Rationale: Lipases operate at neutral pH, completely avoiding the enolate side-reactions.

Reagents
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) or Pig Liver Esterase (PLE).

  • Buffer: Phosphate buffer (100 mM, pH 7.0).

  • Co-solvent: Acetone (5-10% v/v) to aid solubility.

Step-by-Step Protocol
  • Preparation: Suspend methyl 2-oxo-3-phenylpropanoate (5 mmol) in 45 mL Phosphate buffer (pH 7.0) with 5 mL acetone.

  • Initiation: Add 100 mg immobilized CAL-B.

  • Incubation: Stir at 25°C (Room Temp).

    • pH Control: The reaction produces acid, dropping the pH. Maintain pH 7.0 by automatic titration with 0.5M NaOH (pH-stat method) or check hourly.

  • Termination: Filter off the immobilized enzyme (reusable).

  • Isolation: Acidify filtrate to pH 2-3 with 1M HCl and extract with EtOAc as in Method A.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature < 30°C (Process)< 40°C (Evap)Phenylpyruvic acid undergoes thermal decarboxylation to phenylacetaldehyde above 50°C.
pH during Workup Target 2.0 - 3.0pH < 1 promotes acid-catalyzed decarboxylation. pH > 10 promotes polymerization.
Reaction Time 1 - 3 HoursExtended exposure to base increases the ratio of aldol condensation byproducts.
Solvent Removal Vacuum / Ambient TempHeat is the primary enemy of

-keto acids.
Troubleshooting Guide
  • Problem: Product is a dark brown oil instead of a solid.

    • Cause: Polymerization due to high pH or excessive heat.

    • Fix: Use Method B (Enzymatic) or keep LiOH reaction strictly at 0°C.

  • Problem: "Sweet/Floral" smell during workup.

    • Cause: Phenylacetaldehyde formation (Decarboxylation).

    • Fix: Avoid concentrated acid; ensure rotary evaporator bath is cold.

  • Problem: NMR shows double peaks.

    • Cause: Keto-Enol tautomerism.[6][7] This is normal. In DMSO-d6, the enol form often predominates (~90%).

Part 5: Analytical Validation

1. H-NMR (DMSO-d


, 400 MHz): 
Due to tautomerism, you will see two sets of signals.
  • Enol Form (Major, ~90%):

    
     6.40 (s, 1H, vinyl -CH =), 7.2-7.8 (m, aromatic), 9.0-10.0 (broad s, OH).
    
  • Keto Form (Minor, ~10%):

    
     4.25 (s, 2H, -CH 
    
    
    
    -), 7.2-7.8 (m, aromatic).

2. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.

  • Detection: UV 210 nm (carbonyl) and 280 nm (aromatic).

  • Note: The keto and enol forms may appear as a split peak or a single broad peak depending on the equilibration rate relative to the column retention.

References

  • Herbst, R. M.; Shemin, D. "Phenylpyruvic Acid".[5][8][9] Organic Syntheses, 1939 , 19,[9] 77.

    • Foundational text for the synthesis and handling of phenylpyruvic acid, highlighting its instability.
  • Yamaji, T.; Saito, T. "Temperature-variable NMR Study of the Keto-Enol Tautomerism of Phenylpyruvic Acid".[10] Analytical Sciences, 2018 , 34(2), 235-237.[6]

    • Definitive reference for interpreting NMR spectra and understanding the enol-dominance in polar solvents.
  • Buß, O., et al.

    
    -Keto Esters".[11] PLOS ONE, 2016 , 11(1).[11] [11]
    
    • Provides the methodology for enzymatic hydrolysis of keto-esters using pH indic
  • Anastas, P. T.; Warner, J. C.Green Chemistry: Theory and Practice. Oxford University Press: New York, 1998.

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrogenation of Methyl 2-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrogenation of methyl 2-oxo-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. Here, we synthesize established chemical principles with practical, field-proven insights to help you optimize your reaction yields, improve selectivity, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the foundational aspects of the methyl 2-oxo-3-phenylpropanoate hydrogenation reaction.

Q1: What are the most common types of catalysts used for this reaction, and how do I choose one?

A1: The choice of catalyst is critical and depends on your desired outcome (i.e., racemic vs. enantiomerically enriched product).

  • For Racemic Hydrogenation: Heterogeneous catalysts are typically the first choice due to their ease of handling and removal.

    • Palladium on Carbon (Pd/C): A versatile and widely used catalyst. It is generally effective for reducing the keto group without aggressively attacking the phenyl ring under mild conditions.[1]

    • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are more active catalysts and may be employed when Pd/C shows low reactivity.[2] However, their higher activity increases the risk of over-reduction of the aromatic ring, especially at elevated temperatures and pressures.[3]

    • Raney Nickel (Ra-Ni): A cost-effective option, but it often requires higher temperatures and pressures and can be less selective.[4]

  • For Asymmetric (Enantioselective) Hydrogenation: To produce a specific enantiomer of the corresponding methyl 2-hydroxy-3-phenylpropanoate, a chiral catalyst is necessary. These are typically homogeneous catalysts.

    • Ruthenium-BINAP Systems: Complexes of ruthenium with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are benchmarks for the asymmetric hydrogenation of α-keto esters.[5]

    • Rhodium and Iridium Catalysts: Chiral complexes of rhodium and iridium with various P,N-ligands have also shown high efficiency and enantioselectivity for similar substrates.[6][7]

    • Dynamic Kinetic Resolution (DKR): In some cases, a ruthenium complex can be used to achieve DKR, converting a racemic starting material into a single, highly enantioenriched product.[8][9]

Q2: What are the typical starting conditions for temperature, pressure, and solvent?

A2: Optimal conditions are substrate and catalyst-dependent, but a good starting point is as follows:

ParameterTypical RangeRationale and Considerations
Hydrogen Pressure 1 - 50 bar (15 - 725 psi)Higher pressure generally increases the reaction rate but can also reduce selectivity by promoting over-reduction.[3][10] Atmospheric pressure (using a hydrogen balloon) is often sufficient for activated substrates but may be too slow.[10][11]
Temperature 25 - 80 °CHydrogenation is an exothermic reaction.[3] Higher temperatures increase the rate but may negatively impact selectivity and enantioselectivity.[4][12] Room temperature is often a good starting point.
Solvent Methanol, Ethanol, Ethyl Acetate, THFPolar protic solvents like methanol and ethanol are most common and often facilitate the reaction.[1] The choice of solvent can significantly impact catalyst activity and product solubility.[13]
Catalyst Loading 1 - 10 mol% (heterogeneous) 0.01 - 1 mol% (homogeneous)Higher loading can increase the rate but also the cost. For precious metal catalysts, minimizing the loading is a key optimization goal.

Q3: What are the critical safety precautions for handling hydrogenation catalysts and reactions?

A3: Safety is paramount. Hydrogenation reactions carry significant risks of fire and explosion.

  • Pyrophoric Catalysts: Finely divided metals like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, especially after use and when dry. They can ignite flammable solvents upon contact.[11][14] Always handle them under an inert atmosphere (Nitrogen or Argon) when dry and quench them carefully after the reaction.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly sealed and leak-tested. All operations must be conducted in a well-ventilated fume hood.[14]

  • Pressure Reactions: Use a properly rated pressure vessel (autoclave or bomb reactor) and operate it behind a blast shield.[14] Ensure you are fully trained in its operation.

Below is a diagram illustrating a standard workflow for setting up a hydrogenation reaction safely.

Caption: General workflow for a catalytic hydrogenation experiment.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the hydrogenation of methyl 2-oxo-3-phenylpropanoate.

Problem 1: Low or No Conversion of Starting Material

This is the most frequent issue. A logical diagnostic approach is essential for identifying the root cause.

G start Low / No Conversion q1 Is the catalyst new or from a reliable batch? start->q1 a1_yes Check for Poisons q1->a1_yes Yes a1_no Use Fresh Catalyst q1->a1_no No q2 Is the system sealed? (Pressure holds) a1_yes->q2 a2_yes Increase H2 Pressure q2->a2_yes Yes a2_no Check for Leaks q2->a2_no No q3 Is the substrate fully dissolved? a2_yes->q3 a3_yes Increase Temperature / Agitation q3->a3_yes Yes a3_no Change Solvent / Use Co-solvent q3->a3_no No

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Solutions for Low Conversion:

  • Cause A: Catalyst Inactivity or Poisoning

    • Explanation: The active sites on the catalyst can be blocked by impurities or may simply be degraded from age or improper storage. Common poisons for precious metal catalysts include sulfur (e.g., from thiols) and nitrogen compounds (e.g., residual amines, pyridine).[1][15] The product itself, being a secondary amine precursor, can sometimes inhibit the catalyst at high concentrations.[15]

    • Protocol:

      • Use Fresh Catalyst: Always try a run with a fresh batch of catalyst from a sealed container to establish a baseline.[1]

      • Purify Starting Material: If catalyst poisoning is suspected, purify your methyl 2-oxo-3-phenylpropanoate (e.g., by column chromatography or distillation) to remove trace impurities.

      • Increase Catalyst Loading: As a diagnostic step, doubling the catalyst loading can sometimes overcome minor poisoning issues.

  • Cause B: Insufficient Hydrogen Availability

    • Explanation: The reaction is dependent on the concentration of hydrogen at the catalyst surface. Poor mixing, system leaks, or insufficient pressure will starve the reaction.

    • Protocol:

      • Leak Test: Pressurize your reactor with an inert gas (N₂ or Ar) and monitor the pressure gauge for at least 30 minutes to ensure there are no leaks.

      • Improve Agitation: Increase the stirring rate to improve gas-liquid mass transfer. Ensure the vortex is sufficient to suspend the catalyst particles throughout the solution.[1]

      • Increase Pressure: Gradually increase the hydrogen pressure. Doubling the pressure can often lead to a significant rate increase.[10]

  • Cause C: Sub-optimal Reaction Conditions

    • Explanation: The reaction may simply be too slow under the initial conditions chosen.

    • Protocol:

      • Increase Temperature: Gently warm the reaction. An increase of 10 °C can often double the reaction rate. Monitor by TLC or GC to ensure side products do not form.[12]

      • Solvent Screening: If solubility is an issue, screen alternative solvents. A mixture of solvents, such as THF/methanol, can sometimes improve performance.[1][13]

Problem 2: Poor Selectivity (Over-reduction or Side Reactions)

  • Issue: The phenyl ring is hydrogenated to a cyclohexyl ring, or other side products are observed.

  • Explanation: This typically occurs when the reaction conditions are too harsh or the catalyst is too active. Platinum catalysts are more prone to aromatic ring reduction than palladium catalysts.[2]

  • Solutions:

    • Reduce Temperature and Pressure: This is the first and most effective step. Lowering the temperature to ambient and pressure to 1-5 bar can often restore selectivity.

    • Change Catalyst: Switch from a more active catalyst (e.g., Pt/C) to a less active one (e.g., Pd/C).

    • Monitor the Reaction: Track the reaction progress closely and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.

Problem 3: Poor or Inconsistent Enantioselectivity (Asymmetric Hydrogenation)

  • Issue: The enantiomeric excess (ee) is low, or results are not reproducible.

  • Explanation: Asymmetric hydrogenation is highly sensitive to impurities, solvent, temperature, and pressure. Water, oxygen, or acidic/basic impurities can have a dramatic effect on the chiral ligand and catalyst performance.

  • Solutions:

    • Use Anhydrous, Degassed Solvents: Thoroughly dry and degas your solvent. Oxygen can oxidize the phosphine ligands of homogeneous catalysts.

    • Strict Inert Atmosphere: Ensure all manipulations are performed under a strict inert atmosphere (glovebox or Schlenk line).

    • Optimize Temperature and Pressure: Enantioselectivity is often highly temperature-dependent. Running a temperature screen (e.g., from 0 °C to 50 °C) is recommended.

    • Screen Chiral Ligands: The interaction between the substrate and the chiral ligand is complex. If one ligand gives poor results, it is essential to screen others from different structural classes.

    • Check for Racemizing Impurities: Ensure the reaction mixture does not contain acidic or basic impurities that could racemize the product after its formation.

References

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. PMC, National Center for Biotechnology Information. [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PMC, National Center for Biotechnology Information. [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. CoLab. [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. ResearchGate. [Link]

  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Catalysis, ACS Publications. [Link]

  • Hydrogenation SOP. University of Rochester. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit. [Link]

  • Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, ACS Publications. [Link]

  • Hydrogenation troubleshooting. Reddit. [Link]

  • On the Hunt for Chiral Single-Atom Catalysts. IRIS . [Link]

  • Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA. [Link]

  • Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas. [Link]

  • Immobilized Chiral Metal Catalysts for Enantioselective Hydrogenation of Ketones. MDPI. [Link]

  • Ambient hydrogenation of solid aromatics enabled by a high entropy alloy nanocatalyst. Nature Communications. [Link]

  • Standard Operating Procedures. The Sarpong Group, UC Berkeley. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Influence of temperature on the hydrogenation reaction. ResearchGate. [Link]

  • Hydrogenation Problem Solved (with stereochemistry) Orgo Made Easy With Mayya. YouTube. [Link]

  • Catalysts for hydrogenation processes. Clariant. [Link]

  • Catalytic Hydrodeoxygenation of Methyl-Substituted Phenols: Correlations of Kinetic Parameters with Molecular Properties. The Journal of Physical Chemistry B, ACS Publications. [Link]

  • Methyl 2-oxo-3-phenylpropanoate. PubChem, NIH. [Link]

  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. MDPI. [Link]

  • Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications, RSC Publishing. [Link]

  • Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Vapourtec Ltd. [Link]

  • Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate. PMC, National Center for Biotechnology Information. [Link]

  • Highly selective hydrogenation of furfural over supported Pt nanoparticles under mild conditions. Aston Research Explorer. [Link]

  • Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a. ChemRxiv. [Link]

  • Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. PMC, National Center for Biotechnology Information. [Link]

  • Kinetics of the solvent-free hydrogenation of 2-methyl-3-butyn-2-ol over a structured Pd-based catalyst. Semantic Scholar. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

Sources

Optimizing solvent systems for methyl phenylpyruvate recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with


-keto esters. It prioritizes practical troubleshooting over textbook theory, addressing the specific "oiling out" and tautomeric challenges inherent to Methyl Phenylpyruvate (MPP).

Topic: Optimization of Recrystallization Solvent Systems Ticket ID: MPP-CRYST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the MPP purification support module. Methyl Phenylpyruvate (CAS: 1417-43-2) is deceptively difficult to purify due to two intrinsic properties:

  • Keto-Enol Tautomerism: MPP exists in equilibrium between its keto and enol forms. The enol form is stabilized by conjugation with the phenyl ring, but this equilibrium lowers the crystal lattice energy, often resulting in a low-melting solid or a persistent oil.

  • The "Oiling Out" Phenomenon: Because the melting point of the ester (often reported ~40–50°C for crude mixtures, though pure enol forms can be higher) is close to the boiling point of common solvents, the compound frequently separates as a liquid phase (oil) rather than a solid crystal during cooling.

This guide provides validated solvent systems and rescue protocols to overcome these barriers.

Recommended Solvent Systems

The following systems have been evaluated for polarity matching and dielectric constants suitable for


-keto esters.
System ClassSolvent MixtureRatio (v/v)Mechanism of ActionRisk Profile
Primary (Recommended) Hexane / Ethyl Acetate 10:1 to 5:1 EtOAc solubilizes the polar keto/enol moiety; Hexane acts as the non-polar anti-solvent to force lattice formation.Low. Minimal risk of chemical modification.
Alternative (High Purity) Ethanol / Water 1:1 to 2:1 Classical polarity shift. Water forces the hydrophobic phenyl group to aggregate.Medium. Prolonged heating can cause hydrolysis to phenylpyruvic acid. Keep dwell times short.
Anti-Oil Specialist Cyclohexane / Toluene Titration Toluene interacts with the aromatic ring (

-stacking); Cyclohexane has a higher boiling point than hexane, allowing slower cooling gradients.
Low. Excellent for preventing oiling out due to higher thermal ceiling.

Analyst Note: Avoid pure methanol. While MPP dissolves well, the high solubility often prevents crystallization even at -20°C, leading to yield loss.

Interactive Troubleshooting: "Oiling Out"

The most common support ticket regarding MPP is: "My solution turned cloudy, then separated into a yellow oil at the bottom. No crystals formed."

The Mechanism of Failure

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. Essentially, the compound precipitates as a liquid because the solution temperature is still above the compound's melting point in that solvent mixture.

Decision Tree: Rescue Protocol

Use the following logic flow to recover your material.

OilingOutRescue Start ISSUE: Product Oiled Out Reheat Step 1: Reheat to Reflux (Dissolve Oil) Start->Reheat CheckConc Is the solution highly concentrated? Reheat->CheckConc Dilute Add 10-20% more Good Solvent (e.g., EtOAc) CheckConc->Dilute Yes (Too Sat.) SeedTemp Cool to T = MP + 5°C (Metastable Zone) CheckConc->SeedTemp No Dilute->SeedTemp SeedAdd Add Seed Crystal SeedTemp->SeedAdd OilAgain Did it oil out again? SeedAdd->OilAgain Triturate Vigorous Stirring/Scratching (Induce Nucleation) OilAgain->Triturate Yes SlowCool Slow Cool to RT then 4°C OilAgain->SlowCool No Triturate->SlowCool Fail Switch Solvent System (Try EtOH/Water) Triturate->Fail Persistent Oil Success Filtration SlowCool->Success

Figure 1: Decision logic for recovering crystalline material from an oiled-out state. The critical step is seeding in the metastable zone (just above the oiling temperature).

Detailed Experimental Protocols

Protocol A: The "Two-Solvent Titration" (Best for Hexane/EtOAc)

This method minimizes the risk of over-saturation, which drives oiling out.

  • Dissolution: Place crude MPP (1.0 g) in an Erlenmeyer flask. Add Ethyl Acetate dropwise with heating (water bath ~50°C) until just dissolved. Do not boil aggressively.

  • Anti-Solvent Addition: Remove from heat. Add Hexane dropwise to the hot solution while swirling.

  • The Cloud Point: Continue adding Hexane until a faint, persistent turbidity (cloudiness) appears.

  • The Clear-Up: Add 1–2 drops of Ethyl Acetate to make the solution clear again.

  • Crystallization:

    • Place the flask on a cork ring or wood block (insulation).

    • Cover with a Kimwipe (allow slow evaporation).

    • Let stand undisturbed at Room Temperature (RT) for 2 hours.

    • If oil forms: Reheat slightly to dissolve, add a seed crystal, and stir slowly.

  • Harvest: Cool to 4°C, filter, and wash with cold Hexane.

Protocol B: The Ethanol/Water Method (High Purity)

Reference: Adapted from procedures for phenylpyruvate derivatives [1].

  • Dissolve crude MPP in minimal warm Ethanol (approx. 3 mL per gram).

  • Add warm Water dropwise until turbidity is observed.

  • Crucial Step: If oil droplets form immediately, add a small amount of ethanol to redissolve, then let cool very slowly.

  • This system often yields needles (enol form) or plates (keto form) depending on the exact cooling rate.

Frequently Asked Questions (FAQs)

Q: My NMR shows two sets of peaks. Is my recrystallization failing? A: Not necessarily. MPP exhibits keto-enol tautomerism .

  • Keto form:

    
     ppm (CH
    
    
    
    singlet).
  • Enol form:

    
     ppm (Vinyl CH singlet) and 
    
    
    
    ppm (Enol OH, broad).
  • In CDCl

    
    , the enol form is often favored due to conjugation with the phenyl ring [2]. Do not mistake the tautomer for an impurity.
    

Q: The product smells like almonds. What is this? A: This indicates the presence of Benzaldehyde . This is a common starting material (via the Darzens condensation or azlactone route) or a degradation product.

  • Fix: Wash the crude solid with cold pentane before recrystallization. Benzaldehyde is highly soluble in pentane; MPP is less so.

Q: Can I use hot water as a single solvent? A: No. While phenylpyruvic acid is often recrystallized from water, the methyl ester is prone to hydrolysis at elevated temperatures, converting it back to the acid [3]. Always use a mixed organic system or keep water exposure brief and cool.

References

  • Solvent Systems for Phenylpyruvate Derivatives

    • Source: "Biological Screening and Crystallographic Studies of Hydroxy γ-Lactone Derivatives.
    • URL:

  • Keto-Enol Tautomerism in Phenylpyruvates

    • Source: "Keto-Enol Tautomerism - Chemistry LibreTexts.
    • URL:

  • Hydrolysis Risks & Synthesis Context

    • Source: "Method of producing L-phenylalanine" (Discusses hydrolysis of phenylpyruvate esters in aqueous systems).[1]

    • URL:

  • Oiling Out Mechanisms

    • Source: "Oiling Out in Crystalliz
    • URL:

Sources

Technical Support Center: Minimizing Polymerization of Alpha-Keto Esters During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of alpha-keto esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their work. Alpha-keto esters are valuable synthetic intermediates, but their inherent reactivity can lead to challenges with stability, particularly unwanted polymerization during storage.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your alpha-keto esters, ensuring reliable and reproducible experimental outcomes.

Understanding the Challenge: The Instability of Alpha-Keto Esters

Alpha-keto esters are prone to several degradation pathways, with polymerization being a primary concern. This process can be initiated by various factors, including exposure to light, heat, and the presence of acidic or basic impurities. The reactivity of these molecules stems from the electrophilic nature of the adjacent carbonyl groups and the acidity of the α-protons, which can lead to enolate formation and subsequent nucleophilic attack.[2][3][4][5] Understanding these underlying mechanisms is the first step toward effective prevention.

Troubleshooting Guide: Addressing Common Storage Issues

This section addresses specific problems you might encounter with your alpha-keto esters and provides actionable solutions based on sound chemical principles.

Question: My alpha-keto ester, which was a clear liquid, has become viscous or has solidified. What happened, and can I salvage it?

Answer: This is a classic sign of polymerization. The viscosity increase is due to the formation of oligomers and polymers.

  • Root Cause Analysis:

    • Initiation: The polymerization was likely initiated by one or more of the following factors:

      • Light Exposure: UV light can provide the energy to generate radical species that initiate polymerization.

      • Heat: Elevated temperatures accelerate the rate of polymerization. Even storage at ambient temperature for extended periods can be problematic for some alpha-keto esters.

      • Contaminants: Traces of acid or base can catalyze aldol-type condensation reactions between enolates and the carbonyl groups of other ester molecules. Water can also contribute to degradation through hydrolysis.[6][7]

  • Salvageability:

    • Unfortunately, once significant polymerization has occurred, it is generally irreversible and the material is not salvageable for most applications. The polymer will likely interfere with your reactions and be difficult to remove completely.

    • Recommendation: It is best to discard the polymerized material and obtain a fresh batch, implementing the preventative storage measures outlined below.

  • Preventative Workflow:

    • Procurement: Purchase alpha-keto esters from reputable suppliers who provide a certificate of analysis with purity data.

    • Inert Atmosphere: Upon receipt, if the material is not already under an inert atmosphere, flush the headspace of the container with dry nitrogen or argon before sealing.

    • Cold Storage: Store the alpha-keto ester at or below the recommended temperature, typically between 2-8°C. For long-term storage, -20°C is often preferable.[8]

    • Light Protection: Store the container in the dark, for example, by wrapping it in aluminum foil or placing it in a light-blocking secondary container.

    • Inhibitors: For bulk quantities or long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm), if compatible with your downstream applications.

Question: I'm observing a broad hump in my NMR spectrum and multiple peaks in my GC-MS analysis for what should be a pure alpha-keto ester. What does this indicate?

Answer: These analytical signatures strongly suggest the presence of oligomers and potentially other degradation byproducts.

  • Interpretation of Analytical Data:

    • NMR Spectroscopy: A broad hump, often in the baseline, is characteristic of polymeric material due to the wide range of chemical environments and restricted molecular motion. You may also see a decrease in the integral of the monomer peaks relative to an internal standard.[9][10]

    • GC-MS: The appearance of multiple, often later-eluting, peaks with repeating mass units is a clear indication of oligomerization. You might also detect byproducts from hydrolysis (alpha-keto acids) or decarboxylation.[11][12][13][14]

  • Troubleshooting Protocol:

    • Confirm Degradation: Run a fresh sample of a newly opened, properly stored alpha-keto ester as a control to confirm that the issue is with the stored material and not the analytical method itself.

    • Assess Purity: If the degradation is minor, you may be able to purify a small amount for immediate use via flash chromatography or distillation. However, this is often not practical and does not address the root cause of instability.

    • Review Storage History: Investigate the storage conditions of the problematic batch. Was it left at room temperature? Exposed to light? Was the cap properly sealed?

    • Implement Corrective Actions: Discard the degraded material and adhere strictly to the recommended storage conditions for all alpha-keto esters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of alpha-keto ester polymerization?

A1: The most common pathway is an anionic polymerization initiated by trace basic impurities. This involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of another alpha-keto ester molecule. This process repeats, leading to chain growth. Radical polymerization initiated by light or heat is also a possible mechanism.

Q2: What are the ideal storage conditions for alpha-keto esters?

A2: The ideal storage conditions can vary slightly depending on the specific alpha-keto ester, but the following general guidelines are best practice:

  • Temperature: 2-8°C for short-term storage (weeks) and -20°C for long-term storage (months).

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture ingress.

  • Light: Protected from light by using amber glass vials or storing in the dark.

  • Container: Use sealed glass bottles with PTFE-lined caps to prevent evaporation and contamination.[8]

Q3: Are there any materials I should avoid when storing or handling alpha-keto esters?

A3: Yes. Avoid contact with:

  • Bases and strong acids: These can catalyze polymerization and other degradation reactions.

  • Metals: Certain metals can act as catalysts for degradation. Use glass or PTFE/Teflon-lined equipment.

  • Plastics: Some plastics may leach plasticizers or other contaminants, or they may be permeable to air and moisture. Stick to glass and PTFE for long-term storage.

Q4: Can I add a stabilizer to my alpha-keto ester?

A4: For long-term storage, adding a stabilizer can be beneficial. Radical inhibitors such as BHT (butylated hydroxytoluene) or MEHQ (hydroquinone monomethyl ether) are commonly used at low concentrations (100-200 ppm). However, you must ensure that the chosen inhibitor will not interfere with your subsequent reactions.

Q5: How can I check the purity of my alpha-keto ester before use?

A5: The most common and effective methods are:

  • ¹H NMR Spectroscopy: This can be used to check for the presence of impurities and degradation products. The spectrum of a pure alpha-keto ester should be clean with sharp peaks.[9]

  • Gas Chromatography (GC): This is an excellent method for assessing purity and detecting volatile impurities or byproducts. A pure compound should show a single major peak.

Visualizing Polymerization and Troubleshooting

To better understand the processes discussed, the following diagrams illustrate the mechanism of base-catalyzed polymerization and a logical workflow for troubleshooting storage issues.

G cluster_0 Base-Catalyzed Polymerization of an Alpha-Keto Ester A Alpha-Keto Ester Monomer B Enolate Formation (catalyzed by trace base) A->B Deprotonation of α-H C Nucleophilic Attack B->C Enolate attacks another monomer D Dimer Formation C->D E Chain Propagation D->E Further monomer addition F Polymer E->F

Caption: Base-catalyzed polymerization of alpha-keto esters.

G cluster_1 Troubleshooting Workflow for Alpha-Keto Ester Stability Start Observe Issue (e.g., increased viscosity, unexpected analytical data) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Analyze_Sample Analyze Sample by NMR/GC-MS Check_Storage->Analyze_Sample Is_Degraded Is Degradation Confirmed? Analyze_Sample->Is_Degraded Discard Discard Material Is_Degraded->Discard Yes No_Degradation Investigate Other Experimental Variables Is_Degraded->No_Degradation No Implement_Prevention Implement Corrective Storage Procedures (e.g., -20°C, Inert Gas, Dark) Discard->Implement_Prevention Proceed Proceed with Experiment using Fresh Material Implement_Prevention->Proceed

Caption: Troubleshooting workflow for stability issues.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Minimizes reaction rates of degradation pathways.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Exposure Store in the dark (e.g., amber vials, wrapped in foil)Prevents photochemically initiated polymerization.[15]
Container Glass with PTFE-lined capEnsures chemical inertness and a tight seal.[8]
Additives Optional: Radical inhibitor (e.g., BHT, 100-200 ppm)Scavenges free radicals that can initiate polymerization.

By adhering to these guidelines, you can significantly extend the shelf life of your alpha-keto esters and ensure the integrity of your starting materials, leading to more reliable and reproducible research.

References

  • Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC. (2024, June 5). Retrieved February 18, 2026, from [Link]

  • Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (2025, June 17). Retrieved February 18, 2026, from [Link]

  • Decarbalkoxylation of Keto Esters A Ne | PDF | Ketone - Scribd. (n.d.). Retrieved February 18, 2026, from [Link]

  • A novel decarboxylation of an α-keto-ester: methyl phenylpyruvate - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • Keto Acids and Esters - Oxygen Containing Compounds - MCAT Review. (n.d.). Retrieved February 18, 2026, from [Link]

  • An Introduction to Enols & Enolates - Making Molecules. (2024, February 26). Retrieved February 18, 2026, from [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. (2024, September 3). Retrieved February 18, 2026, from [Link]

  • US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents. (n.d.).
  • Methods for the Synthesis of α-Keto Esters | Request PDF - ResearchGate. (2025, August 6). Retrieved February 18, 2026, from [Link]

  • Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. (2018, November 19). Retrieved February 18, 2026, from [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides - PMC. (2020, October 14). Retrieved February 18, 2026, from [Link]

  • (PDF) Studies on the synthesis and stability of α-ketoacyl peptides - ResearchGate. (2020, October 6). Retrieved February 18, 2026, from [Link]

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023, January 29). Retrieved February 18, 2026, from [Link]

  • formation of enolates from esters and other acid derivatives - YouTube. (2019, January 14). Retrieved February 18, 2026, from [Link]

  • Chapter 21: Ester Enolates. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate | ACS Omega. (2020, April 3). Retrieved February 18, 2026, from [Link]

  • Reactions at the α-Carbon - MSU chemistry. (n.d.). Retrieved February 18, 2026, from [Link]

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Acidity of Alpha Hydrogens & Keto-enol Tautomerism - Chemistry LibreTexts. (2023, January 22). Retrieved February 18, 2026, from [Link]

  • CN102026955A - Process for purifying an alpha-keto ester - Google Patents. (n.d.).
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved February 18, 2026, from [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6). Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: Removing Unreacted Methyl 2-oxo-3-phenylpropanoate (MOPP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of reaction mixtures containing unreacted Methyl 2-oxo-3-phenylpropanoate (MOPP), also known as Methyl Phenylpyruvate .

Executive Summary & Molecule Profile

Methyl 2-oxo-3-phenylpropanoate (MOPP) is a highly reactive


-keto ester used frequently as an intermediate in the synthesis of phenylalanine derivatives, quinoxalines, and pharmaceutical heterocycles.

Its persistence in reaction mixtures is problematic due to two primary factors:

  • Electrophilicity: The

    
    -keto group makes it a "sticky" electrophile that can co-elute with polar products.
    
  • Instability: Attempting to remove it via high-temperature distillation often leads to decomposition (decarboxylation) or polymerization, contaminating the final product.

Physicochemical Profile
PropertyDataImplication for Purification
Structure Ph-CH

-C(=O)-COOMe
Contains a highly reactive ketone adjacent to an ester.[1]
Solubility Soluble in EtOAc, DCM, MeOH. Insoluble in water.[2]Standard aqueous washes (water/brine) will not remove it.
Reactivity Forms bisulfite adducts; Hydrolyzable.[3][4]Bisulfite extraction is the primary removal strategy.
Boiling Point >250°C (Predicted); Dec. >150°CDistillation is risky; avoid high thermal stress.

Primary Removal Strategy: The Bisulfite Adduct Protocol

Best For: Removing MOPP from non-ketone/non-aldehyde products (e.g., amines, alcohols, amides).

The most robust method relies on the ability of the


-keto functionality to form a water-soluble hydroxysulfonate adduct with sodium bisulfite (NaHSO

). This renders the lipophilic MOPP hydrophilic, forcing it into the aqueous phase while your product remains in the organic layer.
Step-by-Step Protocol
  • Preparation: Dilute your reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

    • Note: Do not use Diethyl Ether if possible, as the adduct solubility is poorer.

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO

    
    ) .
    
    • Tip: Freshly prepared solution works best.

  • The Wash:

    • Add the bisulfite solution to the organic layer (Ratio: 1:1 v/v).

    • CRITICAL: Vigorously stir or shake for at least 15–30 minutes . The formation of the adduct is an equilibrium process and is not instantaneous.

    • Observation: You may see a white precipitate form at the interface. This is the adduct.

  • Separation:

    • Transfer to a separatory funnel.[3]

    • If a solid emulsion forms (the adduct), add a small amount of Methanol (5-10%) to the aqueous layer to solubilize it, or filter the biphasic mixture through a Celite pad.

  • Extraction: Collect the organic layer.[3] Wash the organic layer once with brine to remove residual bisulfite.

  • Validation: Spot the organic layer on a TLC plate. Stain with 2,4-DNPH (Dinitrophenylhydrazine).

    • Result: MOPP stains bright yellow/orange. If the spot is gone, the extraction was successful.

Workflow Visualization

BisulfiteProtocol Start Crude Mixture containing MOPP Solvent Dilute with EtOAc or DCM Start->Solvent AddBisulfite Add Saturated NaHSO3 (aq) Agitate 30 mins Solvent->AddBisulfite PhaseSplit Phase Separation AddBisulfite->PhaseSplit OrgLayer Organic Layer (Contains Product) PhaseSplit->OrgLayer Top/Bottom AqLayer Aqueous Layer (Contains MOPP-Bisulfite Adduct) PhaseSplit->AqLayer Discard Validation TLC Check (DNPH Stain) OrgLayer->Validation Success Proceed to Drying/Evaporation Validation->Success No Orange Spot Fail Repeat Wash with Fresh NaHSO3 Validation->Fail Orange Spot Persists Fail->AddBisulfite

Figure 1: Logic flow for the chemical removal of MOPP using bisulfite extraction.

Secondary Strategy: Polymer-Supported Scavenging

Best For: Late-stage purification, small-scale (mg to g), or when the product is water-sensitive.

If liquid-liquid extraction is not viable (e.g., intractable emulsions), use a Hydrazide-functionalized resin (e.g., sulfonyl hydrazide on polystyrene).

Mechanism

The hydrazide resin attacks the


-ketone of MOPP, forming a covalent hydrazone bond. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.
Protocol
  • Solvent System: Dissolve crude mixture in MeOH, EtOH, or DCM.

    • Note: Alcohols promote faster kinetics for hydrazone formation.

  • Resin Loading: Add 3–5 equivalents of Hydrazide resin (relative to the estimated amount of MOPP).

  • Catalysis: Add a catalytic amount of Acetic Acid (1-2 drops). Acid catalysis significantly accelerates the reaction.[5]

  • Incubation: Shake/stir at Room Temperature for 2–4 hours.

    • Heat: Mild heating (40°C) can speed this up but increases the risk of product degradation.

  • Filtration: Filter through a fritted glass funnel or cotton plug. The filtrate contains the purified product.[3]

Troubleshooting & FAQ

Q1: The bisulfite wash caused a massive emulsion. How do I fix it?

Cause: The bisulfite adduct of MOPP is amphiphilic and can act as a surfactant, stabilizing the emulsion. Solution:

  • Filter: Pass the entire emulsion through a pad of Celite. The solid adduct often gets trapped in the Celite.

  • Salting Out: Add solid NaCl to saturate the aqueous phase.

  • Solvent Modifier: Add 5–10% Methanol to the mixture. This increases the solubility of the adduct in the aqueous phase and breaks the emulsion.

Q2: Can I just hydrolyze the ester to remove it?

Analysis: Yes, but with caveats. Method: Treat the mixture with LiOH/NaOH. MOPP hydrolyzes to Phenylpyruvic acid . Workup: The acid will move to the aqueous layer at pH > 5 (using NaHCO


).
Risk: 
  • If your product is an ester or amide, it might also hydrolyze.

  • Phenylpyruvic acid is unstable and may decarboxylate to phenylacetaldehyde (which is also an impurity).

  • Verdict: Only use this if your product is chemically inert to base (e.g., an ether or a tertiary amine).

Q3: My product is also a ketone. How do I remove MOPP without losing my product?

Analysis: Bisulfite and Hydrazide resins are not selective enough; they will remove your product too. Solution: You must rely on Chromatography .

  • Stationary Phase: Switch from Silica (normal phase) to C18 (Reverse Phase) .

  • Reasoning: MOPP is significantly more lipophilic (due to the phenyl ring) than many aliphatic ketones. On C18, MOPP will retain longer.

  • Mobile Phase: Use a Water/Acetonitrile gradient.

Q4: I see a "ghost spot" on TLC that smears. Is this MOPP?

Analysis: Yes.


-keto esters often exist in equilibrium between their keto and enol forms. On silica gel, this tautomerization causes peak broadening or streaking.
Confirmation: 
  • Stain with Ferric Chloride (FeCl

    
    ) . The enol form of MOPP will turn violet/red.
    
  • Stain with DNPH . It will turn yellow/orange.

References

  • Bisulfite Adducts of

    
    -Keto Esters: 
    
    • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3][4][6][7] (2018).[7] National Institutes of Health (PMC).

  • Solubility & Properties of Methyl Phenylpyruvate

    • Methyl 2-oxo-3-phenylpropanoate Compound Summary.
  • Scavenger Resin Applications

    • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.[5] (2019). ACS Omega.

  • General Purification of Esters

    • Process for purifying an alpha-keto ester.[1] (Patent CN102026955A). Google Patents.

Sources

Controlling keto-enol equilibrium for consistent reaction rates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing keto-enol tautomerism. As a Senior Application Scientist, I've designed this guide to move beyond simple definitions and provide actionable, field-proven insights for controlling this fundamental equilibrium. Inconsistent reaction rates, unpredictable product profiles, and variable biological activity can often be traced back to an unmanaged tautomeric equilibrium. This guide provides the causal explanations and validated protocols necessary to diagnose and solve these issues.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles of keto-enol tautomerism. A solid grasp of these concepts is essential for effective troubleshooting.

Q1: What exactly is keto-enol tautomerism, and why is it a critical factor for reaction kinetics?

A1: Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group attached to a double-bonded carbon).[1] These are not resonance structures; they are distinct molecules with different structures and reactivities that readily interconvert.[2][3] The interconversion involves the movement of a proton and the rearrangement of pi electrons.[1][3]

This equilibrium is critical for reaction kinetics because the two tautomers possess different chemical properties. The keto form's reactivity is dominated by the electrophilic carbonyl carbon. In contrast, the enol form is nucleophilic at the alpha-carbon, making it highly reactive toward electrophiles like halogens.[2][4] If a reaction proceeds through the enol, but the keto form is predominant (as is often the case), the rate of enolization can become the rate-determining step of the overall reaction.[4] Therefore, any fluctuation in the keto-enol ratio between experiments can lead directly to inconsistent and non-reproducible reaction rates.

Caption: The dynamic equilibrium between keto and enol tautomers.

Q2: My reaction involves a β-dicarbonyl compound. What structural factors stabilize the enol form in this case?

A2: For simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[5] However, for β-dicarbonyls (or 1,3-dicarbonyls), the enol form can be significantly stabilized and may even predominate.[1][5] Two key structural factors are responsible:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group's pi system. This extended delocalization of electrons provides substantial resonance stabilization that is absent in the keto form.[2][5]

  • Intramolecular Hydrogen Bonding: The geometry of the enol form in β-dicarbonyls allows the hydroxyl proton to form a stable, six-membered ring via an intramolecular hydrogen bond with the oxygen of the other carbonyl group.[2][5] This internal hydrogen bond is a powerful stabilizing force.[2][3]

These combined effects make the enol tautomer of compounds like 2,4-pentanedione (acetylacetone) the major species in solution under many conditions.[5]

Q3: How do acid and base catalysis accelerate the establishment of the keto-enol equilibrium?

A3: The uncatalyzed interconversion of keto and enol forms is typically very slow because breaking a C-H bond is a high-energy process.[4] Both acid and base catalysis provide lower-energy pathways to accelerate this process.[6][7]

  • Acid Catalysis: Involves two key steps: (1) Protonation of the carbonyl oxygen, which makes the α-protons more acidic. (2) Deprotonation at the α-carbon by a weak base (like the solvent) to form the enol.[8][9] The rate-determining step is typically the deprotonation of the α-carbon.[8]

  • Base Catalysis: This pathway also involves two steps, but in the reverse order: (1) Deprotonation of the acidic α-carbon by a base to form a resonance-stabilized enolate anion. (2) Protonation of the enolate anion's oxygen atom by the conjugate acid of the base (e.g., water) to yield the enol.[6][9]

CatalysisMechanisms cluster_acid Acid-Catalyzed Enolization cluster_base Base-Catalyzed Enolization A1 1. Protonate Carbonyl Oxygen (fast) A2 2. Deprotonate α-Carbon (slow) A1->A2 [H+] A3 Enol Form A2->A3 -H+ B1 1. Deprotonate α-Carbon (slow) B2 Enolate Intermediate B1->B2 Base B3 2. Protonate Oxygen (fast) B2->B3 Resonance B4 Enol Form B3->B4 H-Solvent

Caption: Acid- and base-catalyzed pathways for enol formation.

Troubleshooting Guide: Inconsistent Reaction Rates & Outcomes

This section is formatted as a direct Q&A to address specific experimental problems.

Q1: My reaction rate is highly variable between batches, despite using the same protocol. Could keto-enol equilibrium be the culprit?

A1: Absolutely. This is a classic symptom of an uncontrolled keto-enol equilibrium. The root cause is often subtle variations in reaction conditions that you might not consider significant, but which can dramatically shift the concentration of the reactive tautomer.

Diagnostic Checklist:

  • Solvent Purity: Is the water content of your aprotic solvents consistent? Trace amounts of water can alter solvent polarity and provide a source of protons, affecting the equilibrium position and the rate of interconversion.[1]

  • pH Drifts: Are your starting materials or reagents slightly acidic or basic? Even trace impurities can catalyze the tautomerization, leading to a different starting keto-enol ratio than expected.[10][11] The pH of the solution is a crucial factor.[10]

  • Temperature Fluctuations: Are you controlling the reaction temperature precisely? Temperature can shift the equilibrium; higher temperatures often favor the formation of the less stable enol form.[10]

  • Concentration Effects: The concentration of your reactants can sometimes influence the tautomeric balance.[10]

Solution: First, quantify the keto-enol ratio of your starting material under your exact reaction conditions using ¹H NMR (see Protocol 1). Then, rigorously control the parameters above. Consider "pre-equilibrating" your starting material in the reaction solvent for a set period before initiating the reaction to ensure a consistent starting point.

Q2: How does solvent choice directly impact the keto-enol ratio, and how can I leverage this for control?

A2: Solvent selection is one of the most powerful tools for controlling the keto-enol equilibrium. The general principle relates to how the solvent interacts with and stabilizes each tautomer.[10][12]

  • Non-Polar Solvents (e.g., Hexane, Benzene, CCl₄): These solvents favor the enol form, especially for compounds capable of intramolecular hydrogen bonding (like β-dicarbonyls).[13] The non-polar environment does not compete with the internal hydrogen bond, leaving this stabilizing interaction intact.[2][13]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can also stabilize the enol form through dipole-dipole interactions.[3][14] However, strong hydrogen bond acceptors like DMSO can sometimes disrupt intramolecular hydrogen bonds, which may slightly decrease the enol percentage compared to non-polar solvents.[13]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents strongly favor the keto form. The solvent molecules form intermolecular hydrogen bonds with the carbonyl oxygen of the keto tautomer. For the enol, these solvents must compete with the stabilizing intramolecular hydrogen bond, disrupting it and thus destabilizing the enol form relative to the keto form.[13][14]

Table 1: Influence of Solvent on the % Enol Content of Ethyl Acetoacetate

SolventDielectric Constant (ε)% Enol TautomerPrimary Interaction
Gas Phase1~46%Intramolecular H-Bonding
Hexane1.9~46%Favors Intramolecular H-Bonding
Carbon Tetrachloride2.2~33%Favors Intramolecular H-Bonding
Benzene2.3~19%Favors Intramolecular H-Bonding
Chloroform4.8~15%H-Bond Donor to Keto Form
Acetonitrile37.5~6%Dipole-Dipole with Keto Form
Water80.1<1%Intermolecular H-Bonding with Keto Form

(Data compiled from various sources for illustrative purposes. Actual values may vary slightly.)[2]

To leverage this, choose a solvent that preferentially stabilizes the tautomer you need. For a reaction requiring the enol, switch from an alcohol to toluene. For a reaction needing the keto form, a polar protic solvent is a better choice.[14]

Q3: The biological activity of my lead compound is inconsistent. Could tautomerism be the reason?

A3: Yes, this is a significant issue in drug development. Different tautomers of a drug molecule can exhibit vastly different biological activities.[15][16][17] This is because they have:

  • Different 3D Shapes: Affecting how they fit into a receptor's binding pocket.

  • Different Hydrogen Bonding Patterns: A tautomer may gain or lose critical hydrogen bond donors/acceptors required for target engagement.[14]

  • Varied Physicochemical Properties: Tautomers can differ in solubility, lipophilicity (logP), and metabolic stability, which impacts their absorption, distribution, metabolism, and excretion (ADME) profile.[14][18]

For example, the anti-influenza drug Favipiravir shows a solvent-dependent equilibrium; the enol form is more stable in many organic solvents, but the equilibrium shifts towards the keto form in the presence of water.[15] If one tautomer is active and the other is not, the physiological environment could shift the equilibrium to the inactive form, reducing efficacy.

Solution: It is crucial to characterize the tautomeric state of your compound in physiologically relevant media (e.g., aqueous buffers). If a less active tautomer predominates, medicinal chemistry efforts may be required to "lock" the molecule into the active form by modifying the structure to thermodynamically favor it.

Experimental Protocols
Protocol 1: Quantification of Keto-Enol Ratio by ¹H NMR Spectroscopy

This protocol provides a reliable method for determining the equilibrium constant (Keq) in solution.[19]

Objective: To quantify the percentage of keto and enol tautomers of a β-dicarbonyl compound (e.g., ethyl acetoacetate) in a given solvent.

Materials:

  • High-resolution NMR spectrometer (≥300 MHz)

  • Standard 5 mm NMR tubes

  • Compound of interest (e.g., ethyl acetoacetate)

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Sample Preparation:

    • Accurately prepare a solution of your compound (e.g., 5% v/v) in the chosen deuterated solvent directly in an NMR tube.

    • Add a small amount of TMS as an internal reference (δ 0.00 ppm).[19]

    • Cap the tube and invert several times to ensure a homogenous solution.

  • Instrument Setup & Data Acquisition:

    • Record the ¹H NMR spectrum at a constant, known temperature (e.g., 25 °C), as the equilibrium is temperature-dependent.[19]

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic, non-overlapping signals for each tautomer. For ethyl acetoacetate in CDCl₃:

      • Keto form: A sharp singlet for the α-CH₂ protons (~3.4 ppm).

      • Enol form: A sharp singlet for the vinylic =CH proton (~5.0 ppm) and a broad singlet for the enolic -OH proton (~12 ppm).[20]

    • Carefully integrate the signal for the keto α-CH₂ protons (let's call this Integral_Keto) and the enol vinylic =CH proton (Integral_Enol).

  • Calculation:

    • The keto signal represents two protons, while the enol signal represents one. You must normalize the keto integral.

    • Normalized Keto Contribution = Integral_Keto / 2

    • % Enol = [Integral_Enol / (Integral_Enol + Normalized Keto Contribution)] * 100

    • % Keto = 100 - % Enol

    • Equilibrium Constant (Keq) = [Enol] / [Keto] = % Enol / % Keto

NMR_Workflow A 1. Prepare Sample (Compound + Deuterated Solvent) B 2. Acquire ¹H NMR Spectrum at 25°C A->B C 3. Identify & Integrate Keto (α-CH₂) and Enol (=CH) Peaks B->C D 4. Normalize Keto Integral (Divide by 2) C->D E 5. Calculate % Enol, % Keto, and Keq D->E

Caption: Workflow for quantifying keto-enol ratio using ¹H NMR.

References
  • Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. [Link]

  • askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. [Link]

  • Muni, I. S. Kinetic studies of keto-enol and other tautomeric equilibria by flash photolysis. [Link]

  • ResearchGate. (n.d.). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. [Link]

  • RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. [Link]

  • World Scientific Publishing. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]

  • RSC Publishing. (2025, September 5). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. [Link]

  • ResearchGate. (2024, May 30). Keto-enol tautomerism in the development of new drugs. [Link]

  • LinkedIn. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. [Link]

  • Fiveable. (2025, September 15). Keto-Enol Equilibrium Definition - Organic Chemistry Key Term. [Link]

  • Chemistry Stack Exchange. (2017, October 7). Why is enol content higher in non-polar solvents?[Link]

  • JoVE. (2025, May 22). Video: Keto–Enol Tautomerism: Mechanism. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. [Link]

  • Nature. (2025, September 5). Regulating enol-keto tautomerism at the single-molecule level with a confined optical field. [Link]

  • Oregon State University. (2020, May 5). Keto/Enol Tautomerization. [Link]

  • Canadian Journal of Chemistry. (n.d.). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

  • Encyclopedia MDPI. (2022, October 24). Keto–Enol Tautomerism. [Link]

  • ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • Taylor & Francis Online. (2024, July 16). What impact does tautomerism have on drug discovery and development?[Link]

  • PMC. (n.d.). What impact does tautomerism have on drug discovery and development?[Link]

  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

  • RSC Publishing. (n.d.). Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol. [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. [Link]

  • Wikipedia. (n.d.). Enol. [Link]

  • Reddit. (2021, September 1). C/P Keto Enol forms. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Chem Lab. (2015, January 8). Keto-Enol Tautomerism. [Link]

  • Chemistry Stack Exchange. (2017, January 4). Rates of Keto-Enol Tautomerism. [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.1: Keto-Enol Tautomerism. [Link]

Sources

Validation & Comparative

Technical Guide: GC-MS Fragmentation & Analysis of Phenylpyruvate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the GC-MS fragmentation patterns for Methyl Phenylpyruvate (MPP) versus Ethyl Phenylpyruvate (EPP) . It is designed for analytical chemists and metabolomics researchers requiring precise structural elucidation and differentiation of these esters.

Executive Summary

Phenylpyruvic acid (PPA) is a thermally unstable alpha-keto acid and a critical biomarker for Phenylketonuria (PKU). Direct GC-MS analysis requires derivatization to improve volatility and thermal stability. While silylation (TMS) is common, acid-catalyzed esterification (forming methyl or ethyl esters) provides a robust alternative with distinct mass spectral signatures.

  • Core Differentiator: The molecular ion shift ($ \Delta M = 14

    
     [M - COOR]^+ $).
    
  • Commonality: Both esters share the tropylium ion ($ m/z $ 91) as the base peak, necessitating careful analysis of higher mass ions for positive identification.

  • Chromatography: Methyl esters elute significantly earlier than ethyl esters due to lower boiling points and molecular weight.

Molecular Architecture & Theoretical Fragmentation

Understanding the structural logic is prerequisite to interpreting the spectra. Both compounds are alpha-keto esters with the general structure:



FeatureMethyl Phenylpyruvate (MPP)Ethyl Phenylpyruvate (EPP)
R-Group Methyl ($ -\text{CH}_3 $)Ethyl ($ -\text{CH}_2\text{CH}_3 $)
Formula $ \text{C}{10}\text{H}{10}\text{O}_3 $$ \text{C}{11}\text{H}{12}\text{O}_3 $
MW 178.19 g/mol 192.21 g/mol
Key Neutral Loss $ -\text{COOCH}_3 $ (59 Da)$ -\text{COOCH}_2\text{CH}_3 $ (73 Da)
Fragmentation Mechanism

The fragmentation is driven by alpha-cleavage relative to the carbonyl groups and the stability of the benzylic cation.

  • Primary Pathway (Alpha-Cleavage): The bond between the two carbonyl carbons or the benzyl-carbonyl bond cleaves.

  • Decarbonylation: The intermediate acylium ion ($ \text{Ph}-\text{CH}_2-\text{CO}^+ $, $ m/z

    
     m/z $ 91).
    
Visualization: Fragmentation Pathways

The following diagram maps the parallel decay paths for both esters.

Fragmentation cluster_Methyl Methyl Ester Pathway cluster_Ethyl Ethyl Ester Pathway MPP Methyl Phenylpyruvate [M]+ m/z 178 LossMe Loss of .COOCH3 (-59 Da) MPP->LossMe Intermediate Phenylacetyl Cation [Ph-CH2-CO]+ m/z 119 LossMe->Intermediate EPP Ethyl Phenylpyruvate [M]+ m/z 192 LossEt Loss of .COOCH2CH3 (-73 Da) EPP->LossEt LossEt->Intermediate BasePeak Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Intermediate->BasePeak - CO (28 Da)

Figure 1: Comparative fragmentation pathways showing the convergence of both esters to the common m/z 119 and m/z 91 ions.

Comparative Mass Spectral Analysis

The table below summarizes the diagnostic ions. Note that while the base peak is identical, the Molecular Ion ($ M^+ $) and the First Fragment are the discriminators.

Ion TypeMethyl Phenylpyruvate ($ m/z $)Ethyl Phenylpyruvate ($ m/z $)Interpretation
Molecular Ion ($ M^+ $) 178 (Weak/Distinct)192 (Weak/Distinct)Confirms parent ester identity.
Diagnostic Loss 119 ($ M - 59 $)119 ($ M - 73 $)Loss of the respective ester moiety ($ -\text{COOR} $).
Base Peak 91 (100%)91 (100%)Tropylium ion ($ \text{C}_7\text{H}_7^+ $). Dominant due to resonance stability.
Phenyl Cation 7777Further fragmentation of the aromatic ring.
Alkoxy Carbonyl 59 ($ ^+\text{COOCH}_3 $)73 ($ ^+\text{COOCH}_2\text{CH}_3 $)Charge retention on the ester fragment (usually low abundance).

Analytical Insight: Do not rely solely on library matching scores, as the dominance of $ m/z $ 91 can lead to false positives with other benzyl derivatives (e.g., phenylalanine, benzyl acetate). You must manually verify the presence of $ m/z $ 178 or 192.

Experimental Protocol: Self-Validating Esterification

To ensure data integrity, use this in situ derivatization protocol. It is designed to be self-validating: if the reaction works, the distinct $ M^+ $ peak appears.

Reagents
  • Substrate: Phenylpyruvic acid (Solid).

  • Solvent A (Methylation): Methanol (anhydrous).

  • Solvent B (Ethylation): Ethanol (anhydrous).

  • Catalyst: Acetyl Chloride (generates HCl in situ) or Sulfuric Acid.

Step-by-Step Workflow
  • Preparation: Weigh 5 mg of Phenylpyruvic acid into a reaction vial.

  • Acidification:

    • For Methyl Ester: Add 1 mL Methanol + 100 µL Acetyl Chloride.

    • For Ethyl Ester: Add 1 mL Ethanol + 100 µL Acetyl Chloride.

    • Note: Add Acetyl Chloride dropwise; the reaction is exothermic.

  • Incubation: Cap tightly and heat at 60°C for 45 minutes .

  • Extraction (Critical for GC cleanliness):

    • Cool to room temperature.

    • Add 1 mL Water (to quench excess acid).

    • Add 1 mL Hexane or DCM . Vortex for 30 seconds.

    • Centrifuge. Collect the upper organic layer.

  • Analysis: Inject 1 µL of the organic layer into the GC-MS (Split 1:10).

Workflow Diagram

Workflow cluster_Deriv Derivatization Choice Sample Phenylpyruvic Acid (Solid) MeOH MeOH + HCl (Methylation) Sample->MeOH EtOH EtOH + HCl (Ethylation) Sample->EtOH GC GC Separation (DB-5MS Column) MeOH->GC Early Elution EtOH->GC Late Elution MS MS Detection (EI Source) GC->MS Data Data Analysis Check M+ & RT MS->Data

Figure 2: Analytical workflow for generating and differentiating phenylpyruvate esters.

Chromatographic Performance

While mass spectra provide structural data, retention time (RT) is the secondary confirmation tool.

  • Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5).

  • Elution Order:

    • Methyl Phenylpyruvate: Elutes first (Lower boiling point).

    • Ethyl Phenylpyruvate: Elutes second (Higher boiling point, increased lipophilicity).

  • Resolution: Expect a separation of 0.5 – 1.5 minutes depending on the temperature ramp rate (standard ramp 10°C/min).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, (2-methoxy-2-oxoethyl)- (Methyl Phenylacetate/Pyruvate analogs). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling.[1] Current Protocols in Molecular Biology. Available at: [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for alpha-cleavage mechanisms).
  • ChemGuide. Fragmentation Patterns in Mass Spectra. (Fundamental mechanism of carbonyl fragmentation).[2] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Separation of Reduced Methyl Phenylpyruvate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. The reduction of methyl phenylpyruvate yields methyl mandelate, a valuable chiral building block. Ensuring the enantiomeric purity of these reduced derivatives is critical, as different enantiomers can exhibit varied pharmacological activities and toxicities.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the analytical and preparative separation of these enantiomers.[2][3]

This guide provides an in-depth comparison of common chiral HPLC strategies for the separation of reduced methyl phenylpyruvate derivatives, with a primary focus on methyl mandelate and its structurally similar parent acid. We will explore the causality behind experimental choices, compare the performance of leading chiral stationary phases, and provide actionable protocols to accelerate your method development.

The Foundation of Chiral Recognition: Choosing the Right Stationary Phase

The direct separation of enantiomers via chiral HPLC hinges on the formation of transient, diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).[2] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The selection of the CSP is the most critical decision in method development.[3][4][5] For α-hydroxy esters like methyl mandelate derivatives, polysaccharide- and cyclodextrin-based CSPs are the most successful and widely adopted platforms.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantiorecognition capabilities.[3][4][5][6] The chiral selector, typically a carbamate or ester derivative of the polysaccharide, forms chiral grooves and cavities.[7] Separation is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, as the analyte fits into the chiral pockets of the polymer.[7][8]

Immobilized polysaccharide phases (e.g., CHIRALPAK® IA, IB, IC) offer a significant advantage over their coated counterparts (e.g., CHIRALCEL® OD, CHIRALPAK® AD) by allowing for the use of a wider range of organic solvents, which can be crucial for optimizing selectivity and solubility.[6][9]

Cyclodextrin-Based CSPs: Inclusion Complexation

Cyclodextrin CSPs are cyclic oligosaccharides that form a truncated cone or torus shape.[10] Their interior cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition primarily occurs through the formation of inclusion complexes, where the phenyl group of the methyl mandelate derivative fits into the cyclodextrin cavity.[10] Secondary interactions, such as hydrogen bonding with hydroxyl groups at the rim of the cavity, further contribute to enantioselectivity.

Performance Comparison of Chiral Stationary Phases

The choice of CSP and mobile phase is an empirical process, often guided by screening a selection of columns with varied mobile phases.[2] Below is a comparative summary of performance data for the separation of mandelic acid and its methyl ester, which serve as direct analogs for reduced methyl phenylpyruvate derivatives.

Table 1: Performance Data for Chiral HPLC/SFC Separation of Mandelic Acid & Methyl Mandelate

AnalyteChiral Stationary Phase (CSP)Mobile Phasek'1α (Selectivity)Rs (Resolution)Reference
Mandelic AcidCHIRALPAK® IC (Immobilized Cellulose)n-Hexane/Isopropanol/TFA (80:20:0.1)--2.21[9]
Mandelic AcidCHIRALPAK® AD-3 (Amylose Derivative)CO₂/Methanol/TFA (variable)decreases with modifier %decreases with modifier %decreases with modifier %[11][12]
Mandelic AcidCHIRALCEL® OJ-H (Cellulose Derivative)n-Hexane/Isopropanol/TFA--Baseline[13]
Methyl MandelateCHIRALCEL® OD (Cellulose Derivative)n-Hexane/Isopropanol--Successful Separation[2]
Methyl MandelateOctakis-γ-cyclodextrin derivative (GC-CSP)--1.24-[10]

Note: k'1 = retention factor of the first eluting enantiomer; α = separation factor; Rs = resolution factor. Dashes indicate data not provided in the source.

From the available data, polysaccharide-based CSPs, particularly those from the CHIRALPAK and CHIRALCEL series, demonstrate excellent performance in resolving both mandelic acid and its methyl ester. The CHIRALPAK IC column, an immobilized phase, provided a high resolution of 2.21 for mandelic acid.[9] This indicates that these phases are a strong starting point for the method development of reduced methyl phenylpyruvate derivatives.

Strategic Method Development & Experimental Protocols

A systematic approach to method development saves time, solvent, and resources. The workflow typically involves an initial screening phase to identify a promising CSP and mobile phase system, followed by an optimization phase.

Chiral Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for a reduced methyl phenylpyruvate derivative.

Chiral_Method_Development start Define Analyte (Methyl Phenylpyruvate Derivative) screen Phase 1: Screening start->screen csp_select Select CSPs for Screening - Polysaccharide (e.g., Lux Cellulose-1, CHIRALPAK IA) - Cyclodextrin (e.g., CYCLOBOND) screen->csp_select mp_select Select Mobile Phase Modes - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN or MeOH) - Reversed Phase (ACN/H₂O) screen->mp_select run_screen Execute Screening (Isocratic Elution) csp_select->run_screen mp_select->run_screen eval Evaluate Results (Look for any separation, α > 1.05) run_screen->eval optimize Phase 2: Optimization eval->optimize Partial or No Separation validate Method Validation (Rs > 1.5) eval->validate Good Separation (Rs ≥ 1.5) opt_mp Optimize Mobile Phase - Adjust % Modifier - Test different alcohols (IPA, EtOH) - Additives (e.g., 0.1% TFA for acids) optimize->opt_mp opt_cond Optimize Conditions - Flow Rate - Temperature optimize->opt_cond opt_mp->run_screen opt_cond->run_screen final Final Method validate->final

Caption: Workflow for Chiral HPLC Method Development.

Causality in Mobile Phase Selection

The choice of mobile phase mode dramatically influences the interactions between the analyte and the CSP.

MP_Selection_Logic analyte Analyte Properties (Polarity, Functional Groups) np Normal Phase (Hexane/Alcohol) analyte->np po Polar Organic (ACN or MeOH) analyte->po rp Reversed Phase (ACN/H₂O) analyte->rp np_mech Mechanism: - H-Bonding - Dipole-Dipole - π-π Interactions np->np_mech promotes po_mech Mechanism: - H-Bonding - Dipole-Dipole po->po_mech promotes rp_mech Mechanism: - Hydrophobic Interactions - Inclusion Complex (for CD) - H-Bonding rp->rp_mech promotes

Caption: Logic for Mobile Phase Mode Selection.

  • Normal Phase (e.g., n-Hexane/Isopropanol): This is often the first choice for polysaccharide CSPs. The non-polar bulk solvent (hexane) minimizes interactions with the stationary phase, allowing the analyte's polar functional groups (hydroxyl, ester) to interact strongly with the chiral selector. The alcohol modifier is used to control retention time; decreasing the alcohol percentage generally increases retention and can improve resolution.[9] For acidic analytes like mandelic acid, adding a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) is crucial to suppress the ionization of the carboxyl group, leading to better peak shape and reproducibility.[9]

  • Reversed Phase (e.g., Acetonitrile/Water): This mode is particularly useful for more polar analytes or when working with biological matrices. For cyclodextrin phases, reversed-phase conditions are essential for the inclusion complex mechanism, driven by hydrophobic interactions between the analyte's phenyl ring and the cyclodextrin cavity.

Protocol: Chiral Separation of Mandelic Acid on an Immobilized Cellulose CSP

This protocol is adapted from a successful, published separation and serves as a robust starting point for methyl mandelate derivatives.[9]

Objective: To achieve baseline separation (Rs ≥ 1.5) of the enantiomers of a reduced methyl phenylpyruvate derivative.

Materials:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Chiral Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: HPLC-grade n-Hexane.

  • Mobile Phase B: HPLC-grade Isopropanol (IPA).

  • Additive: Trifluoroacetic Acid (TFA).

  • Sample: Racemic methyl mandelate (or derivative) dissolved in mobile phase at ~1 mg/mL.

Procedure:

  • Column Equilibration:

    • Prepare the mobile phase: n-Hexane/Isopropanol/TFA (80:20:0.1, v/v/v).

    • Filter and degas the mobile phase.

    • Install the CHIRALPAK® IC column and equilibrate at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Set the UV detector wavelength to 230 nm.

    • Inject 10 µL of the sample solution.

  • Data Acquisition:

    • Run the chromatogram for a sufficient time to allow both enantiomers to elute. Mandelic acid under these conditions elutes in approximately 10-15 minutes.

  • Analysis and Optimization:

    • Calculate the resolution (Rs) between the two enantiomer peaks.

    • If Rs < 1.5:

      • Increase Retention: Decrease the percentage of isopropanol in the mobile phase (e.g., to 90:10:0.1). This will increase the interaction time with the CSP and may improve separation.

      • Change Alcohol Modifier: Substitute isopropanol with ethanol. Different alcohol modifiers can alter the hydrogen bonding interactions and change the selectivity.

      • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution, although it will increase analysis time and backpressure.

Conclusion and Field-Proven Insights

The successful chiral separation of reduced methyl phenylpyruvate derivatives is readily achievable with a systematic screening approach focused on polysaccharide-based chiral stationary phases.

  • Expertise in Action: While screening multiple columns is standard, experienced chromatographers know that for analytes with aromatic rings and hydrogen-bonding groups (like the hydroxyl and ester moieties in methyl mandelate), cellulose and amylose carbamate phases (e.g., CHIRALCEL® OD, CHIRALPAK® AD, Lux Cellulose-1) are the highest probability candidates.[2][8] Starting your screen with these phases under normal phase conditions (Hexane/IPA) is a time-tested, efficient strategy.

  • Trustworthiness of the Protocol: The described protocol is self-validating. The use of an acidic modifier (TFA) ensures that the analyte is in a single, non-ionized form, leading to robust and reproducible chromatography. The systematic optimization steps (adjusting modifier concentration and type) provide a logical path to improving a suboptimal separation.

  • Authoritative Grounding: The principles outlined here are based on foundational chromatographic theory and supported by numerous peer-reviewed studies and application notes from leading column manufacturers.[2][3][4][5][6][9][13] Polysaccharide-based CSPs remain the dominant platform for over 80% of successful chiral separations, underscoring their broad applicability and the soundness of prioritizing them in your screening efforts.

By leveraging the comparative data and the strategic workflow presented in this guide, researchers can significantly streamline the process of developing rugged and reliable chiral HPLC methods for these critical pharmaceutical intermediates.

References

  • Wang, Y., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Chirality. Available at: [Link]

  • ResearchGate. (n.d.). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Available at: [Link]

  • Tang, J., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Palfi, M., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Molecules. Available at: [Link]

  • Li, M., et al. (2023). High-Enantioselectivity Adsorption Separation of Racemic Mandelic Acid and Methyl Mandelate by Robust Chiral UiO-68-Type Zr-MOFs. Inorganic Chemistry. Available at: [Link]

  • Zaggout, F. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Resolution of methyl mandelate with OD-H chiral stationary phase. Available at: [Link]

  • ResearchGate. (n.d.). Enantioseparation of mandelic acid compounds with Chiralpak AD-H and Chiralcel OJ-H chiral stationary phases. Available at: [Link]

  • Kusumi, T., et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Gedeck, P., et al. (2021). Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. Molecular Systems Design & Engineering. Available at: [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1. Available at: [Link]

  • Chang, S. Y., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ACS Publications. (2023). High-Enantioselectivity Adsorption Separation of Racemic Mandelic Acid and Methyl Mandelate by Robust Chiral UiO-68-Type Zr-MOFs. Inorganic Chemistry. Available at: [Link]

  • HPLC-MART. (n.d.). Lux Cellulose-1. Available at: [Link]

  • MDPI. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules. Available at: [Link]

  • Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Available at: [Link]

  • Phenomenex. (n.d.). Lux™. Available at: [Link]

  • Jiao, F., et al. (2008). ENANTIOSELECTIVE EXTRACTION OF MANDELIC ACID ENANTIOMERS USING ESTER ALCOHOL L-TARTARATE AS CHIRAL SELECTOR. Latin American Applied Research. Available at: [Link]

  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Kalíková, K., & Tesařová, E. (2013). Enantioseparations by High-Performance Liquid Chromatography Using Polysaccharide-Based Chiral Stationary Phases: An Overview. In Chiral Separations. Humana Press. Available at: [Link]

  • Gilar, M., & Tesařová, E. (2013). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. Available at: [Link]

  • Springer Nature. (2013). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Available at: [Link]

Sources

A Comparative Guide to the Validation of Methyl 2-Oxo-3-Phenylpropanoate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical reference standards is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-focused comparison of validation methodologies for methyl 2-oxo-3-phenylpropanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a senior application scientist, my aim is to move beyond a simple checklist of procedures and delve into the scientific rationale behind the validation process, ensuring a self-validating system that builds confidence and trustworthiness in your analytical data.

Methyl 2-oxo-3-phenylpropanoate, also known as methyl phenylpyruvate, presents a unique analytical challenge due to the potential for keto-enol tautomerism. This guide will address this and other critical aspects of its validation, comparing a rigorously characterized in-house primary reference standard with a commercially available, unverified alternative.

The Imperative of Rigorous Reference Standard Validation

A reference standard is a highly purified and well-characterized compound used as a benchmark for the identification, purity, and potency of a substance.[1] Its quality is paramount for accurate analytical method validation, ensuring batch-to-batch consistency of products and meeting global regulatory standards.[2] The use of a poorly characterized or unstable reference standard can lead to significant errors in analytical results, potentially compromising product safety and efficacy.

This guide will walk through a comprehensive validation process for a newly synthesized batch of methyl 2-oxo-3-phenylpropanoate intended for use as a primary reference standard. The performance of this in-house standard will then be compared against a commercially procured batch of the same compound with limited characterization data.

Characterization of the In-House Primary Reference Standard

The validation of a primary reference standard is a multi-faceted process that employs a suite of orthogonal analytical techniques to unequivocally confirm its identity, purity, and potency.

Structural Elucidation and Confirmation

The first step is to confirm that the synthesized molecule is indeed methyl 2-oxo-3-phenylpropanoate. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules in solution.[3] For methyl 2-oxo-3-phenylpropanoate, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the methyl 2-oxo-3-phenylpropanoate reference standard and dissolve in 0.75 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0 to 220 ppm

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Data Presentation: ¹H and ¹³C NMR Spectral Data for Methyl 2-Oxo-3-Phenylpropanoate

¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl Protons7.28-7.40Multiplet5HC₆H₅
Methylene Protons4.05Singlet2H-CH₂-
Methyl Protons3.85Singlet3H-OCH₃
¹³C NMR (126 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbonyl (Ketone)192.5C=O
Carbonyl (Ester)162.0COO
Aromatic C (quaternary)132.8C-Ar
Aromatic CH129.5CH-Ar
Aromatic CH128.9CH-Ar
Aromatic CH127.5CH-Ar
Methyl Carbon52.8-OCH₃
Methylene Carbon43.4-CH₂-

Note: Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the reference standard in methanol (approximately 10 µg/mL).

  • Instrumentation: Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive

    • Mass Range: 50-500 m/z

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass.

Expected Result:

The ESI-TOF mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 179.0652, consistent with the molecular formula C₁₀H₁₁O₃⁺. The measured mass should be within 5 ppm of the theoretical mass.

Purity Determination

Purity is a critical attribute of a reference standard. A combination of a primary, absolute method and a chromatographic separation method is employed for a comprehensive assessment.

Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that allows for the direct determination of a compound's purity without the need for a specific reference standard of the same compound.[4] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons contributing to that signal.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately calculated.[6]

Experimental Protocol: Purity Determination by qNMR

  • Internal Standard Selection: Choose a suitable internal standard that is stable, non-volatile, has a simple NMR spectrum with signals that do not overlap with the analyte, and is of high, certified purity. For methyl 2-oxo-3-phenylpropanoate, maleic acid is a suitable choice.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the methyl 2-oxo-3-phenylpropanoate.

    • Accurately weigh approximately 10 mg of the certified maleic acid internal standard.

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to allow for complete relaxation of all protons. A relaxation delay of 30 seconds is generally sufficient.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, unique signal for both the analyte (e.g., the methylene protons at ~4.05 ppm) and the internal standard (the vinyl protons of maleic acid at ~6.2 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is developed to separate the main component from any potential impurities, including process-related impurities and degradation products.

Experimental Protocol: HPLC Method for Purity and Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of the reference standard in acetonitrile/water (50:50) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Analyze the chromatogram for the presence of any impurity peaks. Calculate the purity by area normalization.

Data Presentation: Purity Assessment of In-House Reference Standard

Analytical Technique Result
qNMR Purity99.8% (w/w)
HPLC Purity (Area %)99.9%
Water Content (Karl Fischer)0.05%
Residual Solvents (GC-HS)<0.1%
Assigned Purity 99.7%

The assigned purity is calculated by subtracting the percentages of water and residual solvents from the qNMR purity value, as this provides a more accurate mass balance.

Forced Degradation Studies

To ensure the developed HPLC method is "stability-indicating," forced degradation studies are performed.[7][8] The reference standard is subjected to various stress conditions to intentionally generate degradation products. The HPLC method must be able to separate these degradation products from the parent peak and from each other.[9]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.

The results of the forced degradation studies should demonstrate that the HPLC method can effectively separate the main peak from all generated degradation products, confirming its stability-indicating nature.

Comparison with a Commercial Alternative

To highlight the importance of rigorous validation, the fully characterized in-house reference standard is compared to a commercially available batch of methyl 2-oxo-3-phenylpropanoate that comes with a certificate of analysis stating "Purity: >98% (GC)".

Comparative Analysis Workflow

Caption: Workflow for the comparative validation of reference standards.

Data Presentation: Comparative Purity Analysis

Parameter In-House Primary Standard Commercial Alternative
Stated Purity 99.7% (Assigned)>98% (GC)
Purity by qNMR 99.8%96.5%
Purity by HPLC (Area %) 99.9%97.2%
Major Impurity (HPLC) Not Detected (>0.05%)1.8% at RRT 1.25

Discussion of Comparative Results

The comparative analysis reveals a significant discrepancy between the stated purity of the commercial alternative and the results obtained through rigorous, orthogonal methods. The qNMR analysis, being a primary method, provides a more accurate assessment of the actual compound content, which is significantly lower for the commercial batch. Furthermore, the HPLC analysis of the commercial standard reveals a major impurity that was not quantified or reported on its limited certificate of analysis.

Using the commercial alternative without further validation would lead to a systematic positive bias in assays, potentially causing out-of-specification results for batches of API or formulated product that are, in reality, within specification. This underscores the critical need for in-house verification of commercially supplied reference standards.

Conclusion and Recommendations

The validation of a reference standard is a foundational activity in pharmaceutical analysis that demands a rigorous and scientifically sound approach. This guide has demonstrated a comprehensive validation strategy for methyl 2-oxo-3-phenylpropanoate, employing a suite of analytical techniques to ensure its identity, purity, and stability-indicating profile.

The comparison with a commercially available alternative highlights the potential pitfalls of relying on materials with limited characterization. It is imperative for research, development, and quality control laboratories to establish robust internal procedures for the qualification and ongoing monitoring of all reference standards. An investment in the thorough characterization of reference standards is an investment in the accuracy, reliability, and integrity of all subsequent analytical data.

References

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards. SynThink Research Chemicals. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Weber, M., et al. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Accreditation and Quality Assurance, 18(2), 91-98. [Link]

  • PubChem. (n.d.). Methyl 2-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • Patel, Y., & Shah, N. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • ChemBK. (2024, April 10). ethyl 2-methyl-3-oxo-3-phenylpropanoate. ChemBK. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. ResearchGate. [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 951–968. [Link]

  • LookChem. (n.d.). Methyl 3-oxo-2-phenylpropanoate. LookChem. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

Sources

TLC visualization methods for alpha-keto esters

Comparative Guide: TLC Visualization Methods for -Keto Esters

Executive Summary



This guide objectively compares four distinct visualization protocols. The 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is identified as the "Gold Standard" due to its ability to differentiate

o-Phenylenediamine (OPD)

Mechanistic Basis & Selection Logic

To select the correct stain, one must understand the reactivity of the


Decision Matrix (Graphviz)

The following logic tree guides the selection of the optimal stain based on your specific compound's structure and the analytical goal (e.g., purity check vs. reaction monitoring).

StainSelectionStartStart: Analyze StructureAromaticHas Aromatic Group?Start->AromaticUVMethod A: UV (254 nm)(Non-Destructive)Aromatic->UVYesAliphaticAliphatic / Non-UV ActiveAromatic->AliphaticNo (or UV negative)SpecificNeed Specificity?Aliphatic->SpecificDNPMethod B: 2,4-DNP(Red/Orange Spot)Specific->DNPGeneral IDEnolCheck Enolization?Specific->EnolTautomer StudyTraceTrace/Bio Analysis?Specific->TraceHigh SensitivityFeCl3Method C: FeCl3(Red/Purple Spot)Enol->FeCl3YesOPDMethod D: o-Phenylenediamine(Fluorescent Quinoxaline)Trace->OPDYes

Figure 1: Decision matrix for selecting TLC visualization methods for

Comparative Analysis of Methods

Method A: 2,4-Dinitrophenylhydrazine (2,4-DNP) – The Gold Standard

Best For: General identification and differentiating

Mechanism: The hydrazine moiety of 2,4-DNP attacks the highly reactive ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

  • Simple Ketones: Typically Yellow.

  • 
    -Keto Esters:  typically Deep Orange to Red .
    

Performance Data:

Feature Rating Notes
Sensitivity High (<0.5 µg) Detects trace impurities easily.[1]
Selectivity Moderate Reacts with all aldehydes/ketones, but color distinguishes 1,2-dicarbonyls.
Stability High Spots persist for days.[2]

| Destructive? | Yes | Cannot recover compound. |

Protocol:

  • Preparation: Dissolve 12 g of 2,4-DNP in 60 mL conc.

    
     and 80 mL water.[3][4][5][6][7] Add this mixture to 200 mL of 95% ethanol. Stir until dissolved.
    
  • Application: Dip the TLC plate quickly using tweezers.

  • Development: Blot excess stain on a paper towel.[8] Heat is usually NOT required ; spots appear immediately.[2][5][7] Gentle heating may intensify color.[7][9]

Method B: o-Phenylenediamine (OPD) – The Specialist

Best For: High specificity for 1,2-dicarbonyls (e.g.,

Mechanism: o-Phenylenediamine condenses specifically with 1,2-dicarbonyl systems to form quinoxalines . These heterocyclic products are often highly fluorescent under long-wave UV (365 nm). This reaction does not occur with isolated ketones or esters, eliminating false positives from starting materials.

Figure 2: Condensation of

4

Performance Data:

Feature Rating Notes
Sensitivity Very High (<0.1 µg) Fluorescent detection is more sensitive than colorimetric.
Selectivity Excellent Specific to 1,2-dicarbonyls. No reaction with simple ketones.
Stability Moderate Fluorescence may fade; view immediately.

| Destructive? | Yes | Forms stable heterocycle. |

Protocol:

  • Preparation: Dissolve 0.05 g of 1,2-phenylenediamine in 100 mL of 10% aqueous Trichloroacetic Acid (TCA) .

  • Application: Spray the plate evenly (dipping can cause streaking with this aqueous reagent).

  • Development: Heat at 100°C for 2 minutes.

  • Visualization: View under Long-Wave UV (365 nm). Look for bright green/yellow fluorescence .

Method C: Ferric Chloride ( ) – The Enol Trap

Best For: Determining the enol content or monitoring hydrolysis to

Mechanism:




Performance Data:

Feature Rating Notes
Sensitivity Low-Moderate Requires significant enol concentration.
Selectivity High Specific for phenols and enols.
Stability Low Colors often fade rapidly (minutes).

| Destructive? | Yes | Complex formation. |

Protocol:

  • Preparation: Dissolve 1 g of

    
     in 50 mL water + 50 mL Methanol.
    
  • Application: Spray or dip.[6][8][10]

  • Development: No heat required.[2][5][7]

  • Result: Immediate appearance of red-purple spots indicates enol presence.

Method D: Ceric Ammonium Molybdate (CAM) – The Universal Backup

Best For: When the compound is highly substituted or lacks protons for enolization, and DNP fails (rare).

Mechanism: A general oxidative stain.[2][8] The Mo(VI) is reduced to Mo(V) (Molybdenum Blue) by the organic substrate.

Performance Data:

Feature Rating Notes
Sensitivity Moderate Good for general organic matter.[2][8]
Selectivity Low Stains almost everything (lipids, alcohols, esters).
Stability High Charred spots are permanent.

| Destructive? | Yes | Oxidation.[8] |

Protocol:

  • Preparation: Dissolve 25 g ammonium molybdate and 5 g cerium(IV) sulfate in 450 mL water + 50 mL conc.

    
    .
    
  • Application: Dip plate.

  • Development: Heat with a heat gun until blue spots appear on a creamy background.

Summary of Experimental Data

The following table summarizes the expected results for a generic aliphatic

MethodSpot ColorBackgroundLimit of Detection (LOD)Specificity
2,4-DNP Orange/Red Yellow~0.5 µgModerate (Carbonyls)
OPD (Fluorescent) Green Fluor. Dark (UV)~0.05 µgHigh (1,2-Dicarbonyls)
Ferric Chloride Purple/RedYellow/Orange~5.0 µgHigh (Enols only)
CAM Dark BlueLight Blue~1.0 µgLow (Universal)

Troubleshooting & Validation

To ensure scientific integrity, every TLC run should be self-validating :

  • The Co-Spot Technique: Never run a reaction mixture alone. Always spot:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (SM + Reaction Mix)

    • Lane 3: Reaction Mix

    • Reasoning: This confirms that the "new" spot is chemically distinct and not just a concentration artifact.

  • False Positives with DNP:

    • Issue: Simple ketones appearing orange.

    • Validation: Run a known simple ketone (e.g., acetone or acetophenone) in a side lane. The

      
      -keto ester should be significantly redder or deeper orange than the standard ketone.
      
  • Hydrolysis Check:

    • 
      -Keto esters are prone to hydrolysis to 
      
      
      -keto acids.
    • Validation: Use Bromocresol Green (0.04% in ethanol, made blue with NaOH). If the spot turns yellow on a blue background, the ester has hydrolyzed to the free acid.

References

  • Rochester University, Dept. of Chemistry. "TLC Stains/Dips: Magic Formulas." University of Rochester Lab Manuals. [Link]

  • Reach Devices. "TLC Stains: Recipes and Procedures." Reach Devices Repository. [Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." LibreTexts Chemistry. [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). "TLC Visualization Reagents." EPFL Chemistry Resources. [Link]

A Comparative Guide to the Reduction Kinetics of Methyl vs. Benzyl Phenylpyruvate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the reduction of α-keto esters to their corresponding α-hydroxy esters is a pivotal transformation. These products serve as crucial chiral building blocks for a myriad of bioactive molecules. The choice of the ester protecting group can significantly influence the efficiency and kinetics of this reduction. This guide provides an in-depth, objective comparison of the reduction kinetics of two commonly employed phenylpyruvate esters: methyl phenylpyruvate and benzyl phenylpyruvate. By understanding the subtle interplay of steric and electronic effects, researchers can make more informed decisions in their synthetic strategies.

Introduction: The Significance of Phenylpyruvate Reduction

Phenylpyruvic acid and its esters are key intermediates in various metabolic and synthetic pathways. Their reduction to phenyllactic acid derivatives is a critical step in the synthesis of numerous compounds, including certain amino acids and pharmaceuticals. The efficiency of this reduction is paramount for achieving high yields and purity. The ester group, while seemingly a passive spectator, plays a crucial role in modulating the reactivity of the adjacent ketone. This guide will dissect the kinetic differences observed during the reduction of methyl and benzyl phenylpyruvate, providing a framework for rational substrate design and reaction optimization.

Comparative Reduction Kinetics: A Data-Driven Analysis

While a direct, comprehensive kinetic study comparing the reduction of methyl and benzyl phenylpyruvate under identical conditions is not extensively documented in publicly available literature, we can infer the expected kinetic behavior based on established principles of organic chemistry and data from analogous systems. The primary factors governing the rate of reduction are the steric hindrance around the carbonyl group and the electronic nature of the ester moiety.

Table 1: Predicted Relative Reduction Rates and Influencing Factors

SubstratePredicted Relative Rate of ReductionPrimary Influencing Factors
Methyl Phenylpyruvate FasterLess Steric Hindrance: The smaller methyl group allows for easier access of the reducing agent to the carbonyl carbon. Electronic Effect: The methyl group is a weak electron-donating group.
Benzyl Phenylpyruvate SlowerGreater Steric Hindrance: The bulky benzyl group can impede the approach of the hydride nucleophile to the ketone.[1] Electronic Effect: The benzyl group can exhibit both inductive and resonance effects, which can influence the electrophilicity of the carbonyl carbon.

The rationale behind these predictions lies in the fundamental principles of chemical kinetics. Steric hindrance is a significant factor in reactions involving nucleophilic attack on a carbonyl carbon.[1][2] The larger the groups surrounding the electrophilic center, the slower the reaction rate. The benzyl group, with its phenyl ring, is considerably bulkier than the methyl group, thus a slower reaction rate is anticipated for benzyl phenylpyruvate.[1]

Electronically, the picture is more nuanced. The methyl group is generally considered to be weakly electron-donating through an inductive effect. The benzyl group's electronic influence is a combination of a weak electron-withdrawing inductive effect from the sp2-hybridized carbons of the phenyl ring and the potential for resonance interaction. However, in the context of ester reduction, the steric effects are often the dominant factor in determining the relative reaction rates.

Experimental Protocol: Monitoring Reduction Kinetics via HPLC

To empirically validate the predicted kinetic differences, a robust and reliable experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of these reduction reactions in real-time.[3]

Materials
  • Methyl phenylpyruvate

  • Benzyl phenylpyruvate

  • Sodium borohydride (NaBH₄)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase modification)

  • Quenching solution (e.g., acetone or dilute acetic acid)

  • HPLC system with a UV detector and a C18 reverse-phase column

Reaction Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of methyl phenylpyruvate and benzyl phenylpyruvate in methanol.

  • Reaction Setup: In a thermostated reaction vessel, dissolve a precise amount of the respective phenylpyruvate ester in methanol.

  • Initiation of Reaction: At time t=0, add a freshly prepared solution of sodium borohydride in methanol to the reaction vessel.

  • Sampling and Quenching: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.[3] This will neutralize any unreacted NaBH₄.

  • Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a concentration suitable for analysis.[3]

HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

By plotting the concentration of the reactant (phenylpyruvate ester) versus time, the reaction rate can be determined. The initial rates can be compared to provide a quantitative measure of the kinetic differences between the two substrates.

G cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis prep1 Prepare stock solutions of methyl and benzyl phenylpyruvate prep2 Prepare fresh NaBH4 solution prep1->prep2 react2 Initiate reaction with NaBH4 solution at t=0 prep2->react2 react1 Dissolve phenylpyruvate ester in methanol react1->react2 monitor1 Withdraw aliquots at -specific time intervals react2->monitor1 monitor2 Quench reaction immediately monitor1->monitor2 monitor3 Dilute sample for HPLC analysis monitor2->monitor3 monitor4 Inject sample into HPLC monitor3->monitor4 analysis1 Determine reactant and product concentrations monitor4->analysis1 analysis2 Plot concentration vs. time analysis1->analysis2 analysis3 Calculate initial reaction rates analysis2->analysis3 analysis4 Compare kinetic profiles analysis3->analysis4

Caption: Experimental workflow for the comparative kinetic analysis of phenylpyruvate ester reduction.

Mechanistic Insights: Unraveling the Role of the Ester Group

The reduction of the α-keto group in phenylpyruvate esters by sodium borohydride proceeds via a nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The transition state of this step is where the steric and electronic properties of the ester group exert their influence.

G cluster_reactants Reactants cluster_ts Transition State cluster_int Intermediate cluster_prod Product R R = -CH3 (Methyl) or -CH2Ph (Benzyl) Ester Phenylpyruvate Ester TS [Transition State]‡ Ester->TS Nucleophilic Attack Hydride H⁻ (from NaBH₄) Hydride->TS Intermediate Alkoxide Intermediate TS->Intermediate Rate-determining step Product α-Hydroxy Ester Intermediate->Product Protonation (from solvent)

Caption: Generalized mechanism for the hydride reduction of a phenylpyruvate ester.

Steric Effects

The benzyl group is significantly larger than the methyl group. This increased steric bulk around the ester moiety can create a more crowded environment around the adjacent ketone. As the hydride nucleophile approaches the carbonyl carbon, it may experience greater steric repulsion from the benzyl group compared to the methyl group. This increased steric hindrance raises the activation energy of the hydride addition step, leading to a slower reaction rate.

Electronic Effects

The electronic nature of the ester group influences the electrophilicity of the carbonyl carbon. The methyl group is a weak electron-donating group, which slightly deactivates the carbonyl towards nucleophilic attack. The benzyl group, on the other hand, can have a more complex electronic influence. The sp2-hybridized carbons of the phenyl ring are more electronegative than sp3-hybridized carbons, leading to a weak electron-withdrawing inductive effect. This would slightly increase the electrophilicity of the carbonyl carbon and potentially increase the reaction rate. However, this effect is generally considered to be minor compared to the steric hindrance.

Furthermore, while the phenyl ring in the benzyl group is not directly conjugated with the carbonyl group, its presence can influence the overall electronic environment of the molecule. In the case of hydrolysis, it has been observed that benzyl benzoate has a slightly longer half-life than methyl benzoate, suggesting a net deactivating effect, though the influence of steric effects was considered low in that specific study.[4] For reduction reactions, where the approach of the nucleophile is more sensitive to steric bulk, the hindrance from the benzyl group is likely the dominant factor.

Conclusion and Implications for Drug Development

The choice between a methyl and a benzyl ester for a phenylpyruvate substrate can have a tangible impact on the kinetics of its reduction. Based on fundamental principles of steric hindrance, it is predicted that methyl phenylpyruvate will undergo reduction at a faster rate than benzyl phenylpyruvate .

For drug development professionals and synthetic chemists, this has several practical implications:

  • Reaction Time and Throughput: When faster reaction times are critical for process efficiency, employing the methyl ester may be advantageous.

  • Selectivity: In molecules with multiple reducible functional groups, the slower reaction rate of the benzyl ester might offer opportunities for improved chemoselectivity. By carefully controlling reaction conditions, it may be possible to selectively reduce a more reactive carbonyl group in the presence of a benzyl phenylpyruvate moiety.

  • Protecting Group Strategy: The benzyl group is often used as a protecting group that can be removed under different conditions (e.g., hydrogenolysis) than a methyl ester.[5] The choice of ester should therefore be integrated into the overall synthetic strategy, considering not only the reduction step but also subsequent deprotection steps.

References

  • Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Khan Academy. Reactions at the benzylic position. [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Weebly. Stereochemistry of the carbonyl group. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

Sources

Comprehensive Guide: Optical Purity Determination of Methyl Phenylpyruvate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Optical Purity of Methyl Phenylpyruvate Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Context

Methyl phenylpyruvate is a prochiral


-keto ester widely used as a scaffold in the synthesis of pharmaceutical intermediates, most notably methyl phenyllactate  (via asymmetric reduction) and phenylalanine derivatives  (via transamination). Because methyl phenylpyruvate itself is achiral, "determining its optical purity" refers to analyzing the enantiomeric excess (

) of its chiral reaction products.

This guide focuses on the critical analysis of Methyl 3-phenyllactate (


), the direct reduction product. High optical purity of this compound is essential for the synthesis of cardiovascular drugs (e.g., Danshensu derivatives) and protease inhibitors.
The Core Challenge

The structural similarity between the enantiomers (


- and 

-methyl phenyllactate) requires an environment that can discriminate based on spatial arrangement. Standard achiral C18 HPLC or polysiloxane GC cannot separate these isomers. This guide compares three validated methodologies: Chiral HPLC , Chiral GC , and NMR with Chiral Solvating Agents .

Comparative Analysis of Methodologies

The following table synthesizes the operational parameters for the three primary methods.

FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C:

H-NMR (Mosher's)
Selectivity High (Direct separation)High (Specific columns)Medium (Dependent on shift)
Sample Prep Minimal (Dilution)Minimal to Moderate (Derivatization often needed)High (Chemical derivatization required)
Throughput 15–30 min/run10–20 min/run>1 hour (Synthesis + Scan)
Limit of Detection Low (

)
Very Low (FID sensitivity)Moderate (

)
Cost per Run High (Solvents + Column)Low (Gas + Column)High (Deuterated solvents + Reagents)
Best For Final product QC, thermally unstable compoundsVolatile esters, high-throughput screeningInitial R&D, when chiral columns are unavailable

Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Recommended for: Final Quality Control and validation of enzymatic reductions.

Mechanism: This method utilizes a polysaccharide-based stationary phase (e.g., cellulose tris-4-methylbenzoate) which forms transient diastereomeric complexes with the analyte enantiomers via hydrogen bonding and


-

interactions.
Protocol:
  • Column Selection: Chiralcel OJ-H (Daicel) or equivalent (Cellulose tris-(4-methylbenzoate)).[1]

    • Dimensions:

      
      , 
      
      
      
      particle size.[2]
  • Mobile Phase Preparation:

    • Mixture: n-Hexane : Isopropanol (IPA) .

    • Ratio: 90:10 (v/v).

    • Additive: Add 0.1% Trifluoroacetic acid (TFA) to suppress peak tailing from the hydroxyl group.

    • Degassing: Sonicate for 15 minutes before use.

  • Instrument Settings:

    • Flow Rate:

      
       (Optimize for resolution 
      
      
      
      ).
    • Temperature:

      
      .
      
    • Detection: UV at 261 nm (aromatic absorption) or 210 nm (ester carbonyl).

  • Procedure:

    • Dissolve

      
       of reaction product in 
      
      
      
      of mobile phase.
    • Inject

      
      .
      
    • Calculate

      
       using area normalization:
      
      
      
      
Method B: Chiral GC (The Volatile Alternative)

Recommended for: Process monitoring of ester products where water/solvent interference is problematic.

Mechanism: Cyclodextrin derivatives in the stationary phase act as "buckets" that selectively include one enantiomer based on size and shape fit.

Protocol:
  • Column Selection: CP-Chirasil-Dex CB or Rt-

    
    DEXse  (
    
    
    
    ).
    • Stationary Phase: 2,3,6-tri-O-octanoyl-

      
      -cyclodextrin.[3]
      
  • Carrier Gas: Helium or Hydrogen (constant flow

    
    ).
    
  • Temperature Program:

    • Initial:

      
       (Hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Final:

      
       (Hold 5 min).
      
  • Derivatization (Optional but Recommended):

    • If peak tailing occurs due to the free -OH group, treat the sample with acetic anhydride and pyridine to form methyl

      
      -acetyl-3-phenyllactate  prior to injection. This improves volatility and resolution.
      
Method C: NMR with Chiral Derivatizing Agents

Recommended for: Laboratories without chiral chromatography columns.

Mechanism: Reacting the enantiomeric mixture with an enantiopure reagent (e.g., Mosher's Acid Chloride) creates diastereomers . These have different physical properties and distinct chemical shifts in NMR.

Protocol:
  • Reagent:

    
    -(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Reaction:

    • Mix

      
       product + 
      
      
      
      MTPA-Cl +
      
      
      Pyridine in
      
      
      
      
      .
    • Incubate for 1 hour.

  • Analysis:

    • Acquire

      
      H-NMR or 
      
      
      
      F-NMR spectrum.
    • Focus on the methoxy group signal (

      
      ) or the 
      
      
      
      -proton
      .
    • The diastereomers will show distinct split peaks. Integrate these peaks to determine the ratio.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate analytical technique based on laboratory resources and sample constraints.

OpticalPurityWorkflow Start Start: Reaction Product (Methyl Phenyllactate) IsVolatile Is the sample thermally stable? Start->IsVolatile ChiralColumn Is a Chiral HPLC column available? IsVolatile->ChiralColumn No (or unknown) HighThroughput High Throughput Required? IsVolatile->HighThroughput Yes HPLC METHOD A: Chiral HPLC (Chiralcel OJ-H) Gold Standard ChiralColumn->HPLC Yes NMR METHOD C: NMR + Mosher's (Derivatization) Best for R&D/No Column ChiralColumn->NMR No HighThroughput->ChiralColumn No GC METHOD B: Chiral GC (Cyclodextrin Phase) Best for Volatiles HighThroughput->GC Yes

Figure 1: Decision matrix for selecting the optimal optical purity determination method.

HPLC Method Development Pathway

When using the preferred HPLC method, optimization is often required.

HPLC_Optimization Init Initial Run: Hexane:IPA (90:10) 0.5 mL/min CheckRes Check Resolution (Rs) Init->CheckRes Good Rs > 1.5 Proceed to Quant CheckRes->Good Yes Tailing Peak Tailing? CheckRes->Tailing No Overlap Peaks Overlap? Tailing->Overlap No ActionTFA Add 0.1% TFA or Switch to Ethanol Tailing->ActionTFA Yes ActionConc Reduce IPA to 5% or Lower Temp Overlap->ActionConc Yes ActionTFA->CheckRes ActionConc->CheckRes

Figure 2: Optimization loop for Chiral HPLC method development.

References

  • Tekewe, A., et al. (2008). "Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid..." Journal of Chromatography B. Link

  • Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A. Link

  • Hoye, T. R., et al. (2007). "A Practical Guide to Mosher's Acid Derivatization." Nature Protocols. Link

  • Daicel Corporation. "Chiralcel OJ-H Instruction Manual." Link

  • Restek Corporation. "Chiral GC Column Selection Guide." Link

Sources

Safety Operating Guide

Methyl 2-oxo-3-phenylpropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, field-validated disposal procedures for Methyl 2-oxo-3-phenylpropanoate (CAS 6362-58-9). It is designed for researchers and safety officers requiring immediate, compliant, and safe waste management solutions.

Chemical Identification & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams. This compound is an


-keto ester, often used as a precursor in pharmaceutical synthesis.
Parameter Specification
Chemical Name Methyl 2-oxo-3-phenylpropanoate
Synonyms Methyl phenylpyruvate; 2-Oxo-3-phenylpropanoic acid methyl ester
CAS Number 6362-58-9
Physical State Viscous liquid or low-melting solid (Temperature dependent)
Storage 2–8°C (Hygroscopic; sensitive to oxidation)
Primary Hazards Irritant (Skin/Eye/Respiratory); Combustible (Flash point >60°C estimated, treat as Class IIIA)

Critical Safety Note: As an


-keto ester, this compound is susceptible to hydrolysis and oxidation. Do not mix with strong oxidizing agents  (e.g., nitric acid, perchlorates) or strong bases in the waste container, as this may generate heat or pressure.

Pre-Disposal Workflow: Decision Logic

Use the following logic gate to determine the correct waste stream. This ensures compliance with RCRA regulations (40 CFR 261) by characterizing the waste at the point of generation.

DisposalWorkflow Start Waste Generation: Methyl 2-oxo-3-phenylpropanoate StateCheck Determine Physical State (Liquid or Solid?) Start->StateCheck IsPure Is it Pure or a Mixture? StateCheck->IsPure Liquid/Oil SolidStream Solid Hazardous Waste (Debris/Pure Solid) StateCheck->SolidStream Solid/Debris LiquidStream Liquid Organic Waste Stream (Non-Halogenated) IsPure->LiquidStream Pure SolventCheck Contains Halogenated Solvents? (e.g., DCM, Chloroform) IsPure->SolventCheck Mixture SolventCheck->LiquidStream No HaloStream Halogenated Waste Stream SolventCheck->HaloStream Yes

Figure 1: Decision tree for classifying Methyl phenylpyruvate waste. Always segregate halogenated solvents to minimize disposal costs and prevent adverse reactions.

Step-by-Step Disposal Protocol

Phase A: Preparation & Safety
  • PPE Required: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. Use a fume hood if handling open containers to avoid inhalation of vapors.

  • Spill Control: Keep vermiculite or a universal absorbent pad nearby. If a spill occurs, absorb the material, place it in a sealed bag, and label it as Solid Hazardous Waste .

Phase B: Packaging & Labeling

Follow this protocol to create a "Self-Validating" waste container—one that anyone can inspect and understand immediately.

Step Action Rationale
1. Selection Use a High-Density Polyethylene (HDPE) or Glass container with a screw-top lid.HDPE is resistant to esters and organic acids; prevents leaching.
2. Segregation Do NOT combine with oxidizers, strong bases, or aqueous acidic waste.Prevents exothermic hydrolysis or oxidation reactions.
3. Filling Fill to 90% capacity maximum. Leave headspace.Allows for thermal expansion and prevents over-pressurization.
4. Labeling Affix a hazardous waste label. Clearly write: • "Hazardous Waste""Methyl 2-oxo-3-phenylpropanoate" [1][2][3][4][5][6]• "Irritant, Combustible"Date of Accumulation Meets EPA 40 CFR 262.16 requirements for satellite accumulation areas.
Phase C: Final Disposal
  • Method: The preferred destruction method is High-Temperature Incineration with flue gas scrubbing. This ensures complete mineralization of the aromatic ring and ester functionality.

  • Sewer Disposal: Strictly Prohibited. Do not pour down the drain. This compound has low water solubility and potential aquatic toxicity.

Regulatory Context (RCRA)

In the United States, this chemical is not specifically "Listed" (P or U list) under RCRA. However, the generator must determine if it exhibits hazardous characteristics:

  • Ignitability (D001): If the waste mixture has a flash point <60°C (140°F).[7] Pure Methyl phenylpyruvate likely has a higher flash point, but if mixed with solvents (e.g., Acetone, Ethyl Acetate), the mixture is D001.

  • Toxicity: While not a TCLP metal/pesticide, it should be treated as toxic/irritant based on SDS data.

Recommendation: Classify as "Non-RCRA Regulated Hazardous Waste" (if pure) or "D001 Ignitable Waste" (if in flammable solvent) to ensure it is incinerated rather than landfilled.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562359, Methyl 2-oxo-3-phenylpropanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 2-oxo-3-phenylpropanoate (also known as Methyl Phenylpyruvate ; CAS: 14173-96-7) is a critical


-keto ester intermediate used frequently in the synthesis of phenylalanine derivatives and pharmaceutical precursors.

While often categorized generically as an "irritant," this compound presents specific handling challenges due to its electrophilic


-keto functionality . This group makes the compound susceptible to hydrolysis and potential protein modification (sensitization) upon skin contact. Unlike simple esters, the reactivity of the 2-oxo position dictates a stricter PPE protocol to prevent dermatitis and respiratory mucosal irritation.

Core Safety Directive: Treat this compound not just as a chemical irritant, but as a reactive organic intermediate. Engineering controls (fume hoods) are the primary line of defense; PPE is the critical secondary barrier.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific risks. The following data drives the PPE selection logic.

Hazard Class (GHS)H-CodeRisk DescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact can cause dermatitis. Nitrile is required; Latex is insufficient for esters.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Crystalline dust or splashes can damage the cornea. Goggles are preferred over safety glasses during weighing.
STOT - SE H335 May cause respiratory irritation.[1][2]Inhalation of dust/vapors irritates the upper respiratory tract. Fume hood use is mandatory.

The PPE Matrix: Specification & Selection

Do not rely on generic "lab safety" rules. Use this matrix to select equipment specifically resistant to organic esters and alpha-keto acids.

A. Hand Protection (Gloves)
  • Material: Nitrile Rubber (100% Synthetic).[4]

  • Why? Natural Rubber Latex degrades rapidly when exposed to organic esters, leading to permeation. Nitrile offers superior chemical resistance to the ester functionality.

  • Specification:

    • Standard Handling: Minimum thickness 0.11 mm (4 mil) .

    • Prolonged Contact/Immersion: Double-gloving recommended or thicker chemical-resistant nitrile (0.2 mm+).

  • Technique: Inspect for pinholes. Change immediately upon splash contact.

B. Eye & Face Protection[2][3]
  • Standard: Chemical Safety Goggles (Indirect Vent).

  • Why? Methyl phenylpyruvate is often handled as a powder or fine crystal. Safety glasses with side shields allow dust entry from the top/bottom. Goggles seal the ocular area.

  • Face Shield: Required only if handling >100g or conducting high-temperature reactions where splashing is a risk.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable): NIOSH-approved N95 (for dust) or P100 respirator with organic vapor (OV) cartridges if heating the substance (due to potential volatility of the methyl ester).

D. Body Protection
  • Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.

  • Footwear: Closed-toe, non-perforated shoes.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling Methyl 2-oxo-3-phenylpropanoate State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Solution / Liquid Form State->Liquid Hood_Solid Engineering Control: Chemical Fume Hood Solid->Hood_Solid Hood_Liquid Engineering Control: Chemical Fume Hood Liquid->Hood_Liquid Eye_Solid Eye Protection: Chemical Goggles (Seal) Hood_Solid->Eye_Solid Resp_Solid Respiratory: N95 if outside hood Eye_Solid->Resp_Solid Eye_Liquid Eye Protection: Safety Glasses w/ Side Shields Hood_Liquid->Eye_Liquid Glove_Liquid Gloves: Nitrile (Min 0.11mm) Change on Splash Eye_Liquid->Glove_Liquid

Figure 1: PPE Decision Logic based on physical state.[5][6] Note the increased eye protection requirement for solids due to dust hazards.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid State)
  • Preparation: Bring the reagent container into the fume hood. Place a sublime/balance shield if available.

  • Donning: Put on nitrile gloves and check for tears.[6] Secure goggles.[5][7]

  • Transfer: Use a clean spatula. Avoid "dumping" the powder; transfer gently to minimize aerosolization.

  • Static Control: Organic powders can be static-charged. Use an anti-static gun if the powder "flies," as this reduces the risk of inhalation or spreading the contaminant.

  • Cleaning: Wipe the balance area with a wet paper towel (solvent or water) immediately after use to capture invisible dust. Dispose of the towel as solid chemical waste.

Protocol B: Reaction Setup (Solution State)
  • Solvent Choice: When dissolving, add solvent slowly. The methyl ester is soluble in organic solvents (e.g., DCM, Ethyl Acetate).

  • Heating: If the reaction requires reflux, ensure the condenser water is flowing before heating. Methyl esters can have significant vapor pressure when heated.

  • Spill Guard: Perform all transfers over a secondary containment tray.

Emergency Response & Disposal

If a spill occurs, immediate action minimizes exposure.[1][5]

Spill_Response Event Spill Detected Assess Assess Volume (<50g vs >50g) Event->Assess Evacuate Evacuate & Ventilate (If >50g or outside hood) Assess->Evacuate Major Spill PPE_Up Don PPE: Double Nitrile, Goggles Assess->PPE_Up Minor Spill Evacuate->PPE_Up Absorb Absorb: Vermiculite or Sand PPE_Up->Absorb Collect Collect: Scoop into HazWaste Bag Absorb->Collect Clean Clean Surface: Soap & Water Wash Collect->Clean

Figure 2: Spill Response Workflow. Prioritize evacuation for large spills outside the fume hood.

Disposal Plan
  • Segregation: Dispose of Methyl 2-oxo-3-phenylpropanoate waste in the Non-Halogenated Organic waste stream (unless dissolved in halogenated solvents like DCM).

  • Hydrolysis Risk: Do not mix with strong aqueous bases in the waste container, as this may induce rapid hydrolysis and heat generation.

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 562359, Methyl 2-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Guidelines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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